5,7-Dichloro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGBPRKFNRSLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605310 | |
| Record name | 5,7-Dichloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50477-27-5 | |
| Record name | 5,7-Dichloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,7-Dichloro-1H-indazole: A Comprehensive Technical Guide for Researchers
For immediate release:
This technical guide provides an in-depth overview of the synthesis and characterization of 5,7-dichloro-1H-indazole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details a proposed synthetic pathway, predicted physicochemical properties, and expected spectroscopic data to facilitate its preparation and identification in a laboratory setting.
Core Compound Properties
This compound is a substituted indazole with the chemical formula C₇H₄Cl₂N₂. Its core physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 50477-27-5 |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| Melting Point | 200 °C |
| Boiling Point | 344.0 ± 22.0 °C (Predicted) |
| Density | 1.571 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.74 ± 0.40 (Predicted) |
| Storage Temperature | 2-8°C |
Proposed Synthesis of this compound
Experimental Protocol
Step 1: N-Acetylation of 3,5-Dichloro-2-methylaniline
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloro-2-methylaniline (1.0 eq) in chloroform.
-
Add potassium acetate (3.0 eq) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (3.0 eq) dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
The resulting mixture containing N-(3,5-dichloro-2-methylphenyl)acetamide is typically used in the subsequent step without intermediate purification.
Step 2: Diazotization and Intramolecular Cyclization
-
To the reaction mixture from Step 1, add isopentyl nitrite (2.0 eq).
-
Heat the mixture to reflux and maintain for 4 hours. This step facilitates the formation of the diazonium salt intermediate and its subsequent intramolecular cyclization to form the indazole ring.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Deacetylation to this compound
-
Add water and tetrahydrofuran (THF) to the cooled reaction mixture from Step 2.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add lithium hydroxide (LiOH) (7.0 eq) and stir the mixture at 0 °C for 3 hours to facilitate the removal of the acetyl protecting group.
-
After deacetylation is complete, as confirmed by TLC, add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Synthesis Workflow
The proposed three-step synthesis of this compound is illustrated in the following workflow diagram.
Caption: Proposed workflow for the synthesis of this compound.
Characterization Data (Predicted)
The following tables provide the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | 13.0 - 13.5 | Broad Singlet | - |
| H-3 | 8.1 - 8.3 | Singlet | - |
| H-4 | 7.6 - 7.8 | Doublet | ~1.0 - 2.0 |
| H-6 | 7.2 - 7.4 | Doublet | ~1.0 - 2.0 |
Solvent: DMSO-d₆
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 135 - 137 |
| C-3a | 120 - 122 |
| C-4 | 128 - 130 |
| C-5 | 115 - 117 |
| C-6 | 121 - 123 |
| C-7 | 118 - 120 |
| C-7a | 140 - 142 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3100 - 3300 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1300 - 1350 |
| C-Cl Stretch | 750 - 850 |
Mass Spectrometry (MS)
| Ion | Predicted m/z Ratio |
| [M]⁺ | 186/188/190 |
| [M+H]⁺ | 187/189/191 |
Note: The isotopic pattern for two chlorine atoms will be observed.
An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5,7-Dichloro-1H-indazole, a heterocyclic aromatic organic compound of interest in medicinal chemistry and drug development. This document collates available data on its fundamental properties, outlines relevant experimental protocols for their determination, and presents this information in a structured format for ease of reference and comparison.
Core Physicochemical Properties
This compound is a substituted indazole with the chemical formula C₇H₄Cl₂N₂. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, recognized for its role in various therapeutic areas, including oncology.[1][2] The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models and should be confirmed experimentally.
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | - | [3] |
| Molecular Weight | 187.03 g/mol | - | [3] |
| Melting Point | 200 °C | Experimental | [3] |
| Boiling Point | 344.0 ± 22.0 °C | Predicted | [3] |
| Density | 1.571 ± 0.06 g/cm³ | Predicted | [3] |
| pKa | 10.74 ± 0.40 | Predicted | [3] |
| logP | Not available | Experimental data not found | - |
| Aqueous Solubility | Not available | Experimental data not found | - |
Synthesis and Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. Although specific spectra for this compound were not found, general characteristics for indazole derivatives are documented.[7][8][9]
-
¹H NMR: The proton NMR spectrum of an indazole derivative will typically show characteristic signals for the aromatic protons, with chemical shifts influenced by the positions of the chloro substituents. The N-H proton of the indazole ring usually appears as a broad singlet at a downfield chemical shift.[8]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the bicyclic ring system, with the chemical shifts being sensitive to the electronic effects of the chlorine atoms.[8]
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (187.03 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching, C-H aromatic stretching, and C=C aromatic ring stretching.[8]
Experimental Protocols
Detailed experimental protocols are fundamental for the accurate and reproducible determination of physicochemical properties. The following sections outline generalized procedures for key experiments.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Workflow for Melting Point Determination
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the compound's acidity or basicity.
Methodology:
-
A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
logP Determination (HPLC Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology:
-
A reversed-phase high-performance liquid chromatography (HPLC) system is used.
-
A calibration curve is generated using a series of standard compounds with known logP values. The logarithm of the retention factor (k') is plotted against the known logP values.
-
A solution of this compound is injected into the HPLC system under the same conditions.
-
The retention time of the compound is measured, and the retention factor (k') is calculated.
-
The logP of this compound is determined by interpolating its log(k') value on the calibration curve.
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a critical parameter for drug absorption and formulation.
Methodology:
-
An excess amount of solid this compound is added to a known volume of water or a relevant buffer solution in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Potential Biological Activity and Signaling Pathways
Indazole derivatives are known to exhibit a wide range of biological activities, frequently acting as inhibitors of protein kinases.[1][2] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. While there is no specific information on the biological targets or signaling pathways of this compound in the public domain, it is plausible that it could function as a kinase inhibitor.
The diagram below illustrates a hypothetical signaling pathway where an indazole derivative, such as this compound, acts as a kinase inhibitor. This is a generalized representation and would require experimental validation.
Hypothetical Kinase Inhibition Signaling Pathway
Synthesis Workflow
The following diagram outlines a plausible synthetic route to this compound based on established methods for indazole synthesis.
Plausible Synthesis Workflow for this compound
This guide serves as a foundational resource for researchers and professionals working with this compound. The provided data and protocols are intended to facilitate further investigation into the properties and potential applications of this compound. Experimental validation of the predicted values is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Profiling of 5,7-Dichloro-1H-indazole: A Technical Guide
For Immediate Release
Chemical Structure and Properties
IUPAC Name: 5,7-Dichloro-1H-indazole Molecular Formula: C₇H₄Cl₂N₂ Molecular Weight: 187.03 g/mol CAS Number: 6641-79-8
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are valuable for the identification and structural elucidation of this compound.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 | br s | - | NH |
| ~8.2 | s | - | H-3 |
| ~7.7 | d | ~1.5 | H-4 |
| ~7.4 | d | ~1.5 | H-6 |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~141 | C-7a |
| ~134 | C-3 |
| ~129 | C-5 |
| ~127 | C-3a |
| ~120 | C-7 |
| ~119 | C-4 |
| ~116 | C-6 |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1620-1600 | Medium | C=C Aromatic Ring Stretch |
| 1500-1450 | Medium | C=C Aromatic Ring Stretch |
| 1100-1000 | Strong | C-Cl Stretch |
| 850-800 | Strong | C-H Out-of-plane Bending |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 186/188/190 | High | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl) |
| 151/153 | Medium | [M-Cl]⁺ |
| 124 | Medium | [M-2Cl]⁺ |
| 98 | Medium | [C₆H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of indazole derivatives, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 20 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode for molecular weight confirmation and tandem MS (MS/MS) for fragmentation analysis.
Visualization of a General Synthetic Workflow
The following diagram illustrates a representative synthetic pathway for a substituted indazole, providing a visual guide to a potential synthetic route.
Caption: A representative workflow for the synthesis of a substituted 1H-indazole.
The Potent Anti-Cancer Activity of Dichloro-1H-Indazole Derivatives as FGFR1 Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] This technical guide focuses on a specific class of these compounds, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles, which have emerged as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy.[4][5][6][7]
Biological Activity and Quantitative Data
A series of novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activity against FGFR1.[4][5][7] The aberrant activation of FGFR signaling is a driving force in various cancers, making it an attractive target for therapeutic intervention.[5]
The synthesized compounds demonstrated significant potential as FGFR1 inhibitors. Notably, compound 10a (6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide) was identified as a potent inhibitor in initial screenings.[5] Further structure-activity relationship (SAR) studies led to the development of compound 13a (6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide), which exhibited the most potent FGFR1 inhibitory activity in the series with an IC50 value of approximately 30.2 nM.[5][7]
The table below summarizes the enzymatic inhibitory activities (IC50 values) of selected 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives against FGFR1.
| Compound ID | Structure | R Group | FGFR1 IC50 (nM) |
| 10a | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide | Phenyl | 69.1 ± 19.8[7] |
| 13a | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | 3-(4-methylpiperazin-1-yl)phenyl | 30.2 ± 1.9[7] |
Mechanism of Action: Targeting the FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[5] Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cancer cell growth and survival.[1] The 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives inhibit this signaling cascade by blocking the kinase activity of FGFR1.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives.
Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a)
A detailed synthesis protocol for the parent compound and its derivatives can be found in the supplementary materials of the cited literature.[5] A general workflow is outlined below.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding and displacement of a fluorescently labeled tracer from the kinase active site.[8]
Materials:
-
FGFR1 kinase
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Test compounds (dichloro-1H-indazole derivatives)
-
Assay buffer
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 5 µL of the diluted test compounds to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of FGFR1 kinase and the Eu-labeled anti-tag antibody in assay buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). The IC50 values are determined by fitting the dose-response curves of the emission ratio versus the inhibitor concentration.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line overexpressing FGFR1
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dichloro-1H-indazole derivatives and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
In-depth Technical Guide: 5,7-Dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Following a comprehensive review of publicly available scientific literature, this guide addresses the current understanding of 5,7-Dichloro-1H-indazole. Despite extensive searches for its mechanism of action, specific biological targets, and quantitative efficacy data, there is a notable absence of published research on this specific compound. This document summarizes the landscape of closely related dichloro-substituted indazole derivatives to provide a potential framework for future investigation into this compound.
Introduction to Dichloro-Indazole Derivatives
Indazole-based compounds are a significant class of heterocyclic molecules widely recognized for their diverse pharmacological activities. Within this family, dichloro-substituted indazoles have emerged as potent modulators of various biological pathways, frequently demonstrating activity as kinase inhibitors. Numerous studies have highlighted the therapeutic potential of these compounds, particularly in the fields of oncology and inflammatory diseases.
While information on this compound is not available, research on other dichloro-indazole isomers provides valuable insights into their potential mechanisms of action. For instance, derivatives such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles and 3-(3,4-dichlorophenyl)-1H-indazoles have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFR). This suggests that kinase inhibition is a plausible mechanism of action for compounds within this structural class.
Potential Mechanism of Action: A Hypothesis
Based on the activity of analogous compounds, it is hypothesized that this compound may function as a kinase inhibitor. The dichloro substitutions on the benzene ring of the indazole core can significantly influence the compound's binding affinity and selectivity for the ATP-binding pocket of various kinases.
Potential Signaling Pathway Involvement:
Given the precedent of other dichloro-indazoles, a hypothetical signaling pathway that this compound might modulate is the FGFR signaling cascade. Inhibition of FGFR could disrupt downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.
Caption: Hypothetical inhibition of the FGFR signaling pathway by this compound.
Quantitative Data and Experimental Protocols: A Call for Research
Currently, there is no publicly available quantitative data, such as IC50 or Ki values, for this compound against any biological target. Similarly, specific experimental protocols for assessing the activity of this compound have not been published.
To elucidate the mechanism of action of this compound, the following experimental workflow is proposed for future research:
Caption: Proposed experimental workflow to determine the mechanism of action of this compound.
Conclusion and Future Directions
While the therapeutic potential of dichloro-substituted indazoles is evident from existing research on analogous compounds, this compound remains an uncharacterized molecule in the public domain. The scientific community is encouraged to undertake foundational research to determine its biological activity and potential as a therapeutic agent. The hypothetical mechanism of action and proposed experimental workflow presented in this guide offer a starting point for such investigations. Future studies are essential to unlock the potential of this compound and contribute to the development of novel therapeutics.
5,7-Dichloro-1H-indazole: An Inquiry into Its Molecular Targets Reveals a Gap in Current Scientific Literature
Senior Application Scientist Commentary: In the landscape of drug discovery and chemical biology, the indazole scaffold represents a "privileged" structure, frequently appearing as the core of potent kinase inhibitors and other therapeutic agents. However, a comprehensive investigation into the specific biological targets of 5,7-Dichloro-1H-indazole reveals a notable absence of direct, experimentally validated protein interactions in the public domain. While the broader class of indazole derivatives is well-documented for its diverse pharmacological activities, data pinpointing the precise molecular mechanism of action for this particular dichlorinated analogue remains elusive.
This technical guide, therefore, serves not as a dossier of known targets, but as an exposition of the current knowledge gap and a roadmap for future investigation into the bioactivity of this compound. For researchers and drug development professionals, this compound represents an untapped opportunity for discovery.
The Indazole Scaffold: A Proven Pharmacophore
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone in medicinal chemistry. Its structural resemblance to purines allows it to function as an effective hinge-binding motif in the ATP-binding pocket of numerous protein kinases.[1][2] This has led to the development of several FDA-approved drugs containing the indazole core, targeting a range of kinases implicated in oncology and other diseases.[3]
Derivatives of indazole have been shown to inhibit a wide array of protein kinases, including but not limited to:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)[6]
-
Anaplastic Lymphoma Kinase (ALK)[4]
-
Polo-like kinase 4 (PLK4)[7]
Furthermore, the biological activities of indazoles extend beyond kinase inhibition, with reports of anti-inflammatory, antimicrobial, and antileishmanial properties.[6][8] This broad bioactivity underscores the potential of novel indazole derivatives like this compound.
This compound: Uncharted Territory
Despite the extensive research into the indazole class, a thorough search of scientific literature, patent databases, and chemical biology repositories such as PubChem and ChEMBL yields no specific protein targets for this compound. While there is information on similarly substituted compounds, such as "6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles" which are reported as FGFR inhibitors, the distinct substitution pattern of this compound means that a direct extrapolation of these findings is not scientifically rigorous.[5]
The absence of data presents a clear opportunity for novel research. The following sections outline a proposed workflow for the systematic identification and validation of the protein targets of this compound.
Proposed Workflow for Target Identification and Validation
To elucidate the mechanism of action of this compound, a multi-pronged approach combining computational prediction with experimental validation is recommended.
Part 1: In Silico Target Prediction
The initial step would involve computational methods to generate hypotheses about potential protein targets.
-
Methodology: Utilize a suite of in silico target prediction web servers and software. These platforms leverage algorithms that analyze the chemical structure of a small molecule and compare it to databases of known ligand-protein interactions.
-
Workflow Diagram:
Caption: In Silico Target Prediction Workflow.
Part 2: Experimental Target Validation
The predictions from the in silico analysis must be experimentally validated to confirm direct physical binding.
A. Biochemical Assays (In Vitro)
-
Objective: To quantify the direct inhibitory activity of this compound against a panel of predicted kinase targets.
-
Recommended Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 384-well plate, combine the recombinant human kinase, a suitable substrate, and a range of concentrations of this compound dissolved in DMSO.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
B. Cellular Target Engagement Assays
-
Objective: To confirm that this compound engages with its predicted target(s) within a cellular context.
-
Recommended Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant human cell line and treat with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: The binding of this compound to its target protein is expected to increase the thermal stability of the protein, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
-
-
Workflow Diagram:
Caption: Experimental Target Validation Workflow.
Future Directions
The identification of the protein targets of this compound would be a significant contribution to the field of chemical biology. Once validated targets are known, further studies could include:
-
Kinome-wide Profiling: To assess the selectivity of the compound against a broad panel of kinases.
-
Structural Biology: Co-crystallization of this compound with its target protein(s) to elucidate the binding mode at an atomic level.
-
Cell-based Phenotypic Assays: To understand the functional consequences of target engagement in disease-relevant models.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of this compound to optimize potency and selectivity.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Explore all Assays - ChEMBL [ebi.ac.uk]
- 5. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
5,7-Dichloro-1H-indazole: A Technical Guide for Drug Discovery Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous clinically approved drugs and investigational molecules.[1][3] The introduction of halogen atoms, such as chlorine, onto the indazole core can significantly influence the compound's physicochemical properties, including lipophilicity and metabolic stability, thereby modulating its pharmacological profile. This technical guide provides a comprehensive overview of 5,7-Dichloro-1H-indazole, a specific dichloro-substituted indazole, focusing on its synthesis, potential biological activities, and relevant experimental protocols to support further research and development in this area. While direct literature on this compound is limited, this guide consolidates information from closely related analogs to provide a valuable resource for researchers, scientists, and drug development professionals.
Chemical Properties and Synthesis
The chemical structure of this compound features a 1H-indazole core with chlorine atoms substituted at the 5 and 7 positions of the benzene ring. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1]
Proposed Synthetic Route
While a specific synthesis for this compound is not extensively reported, a plausible synthetic route can be devised based on established methods for indazole synthesis, particularly those accommodating halogenated precursors. A common and effective approach is the cyclization of a substituted o-toluidine derivative.[4][5] For the synthesis of this compound, a suitable starting material would be 2-amino-4,6-dichlorotoluene.
The proposed synthesis involves the following key steps:
-
Acetylation: Protection of the amino group of 2-amino-4,6-dichlorotoluene by acetylation with acetic anhydride.
-
Nitrosation: Introduction of a nitroso group at the N-acetylamino group using a nitrosating agent like sodium nitrite in an acidic medium.
-
Cyclization: Intramolecular cyclization of the N-nitroso intermediate to form the indazole ring, which occurs upon heating.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
2-amino-4,6-dichlorotoluene
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium nitrite
-
Hydrochloric acid
-
Benzene
-
Methanol
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Acetylation: To a solution of 2-amino-4,6-dichlorotoluene in glacial acetic acid, slowly add acetic anhydride while cooling in an ice bath. Stir the mixture until the acetylation is complete (monitor by TLC).
-
Nitrosation: Cool the reaction mixture in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the N-nitroso derivative can be monitored by a color change.
-
Extraction of N-nitroso intermediate: Pour the reaction mixture into ice-water and extract the oily N-nitroso-2-acetylamino-4,6-dichlorotoluene with benzene. Wash the organic extract with cold water and methanol.
-
Cyclization: Carefully add the benzene solution of the N-nitroso intermediate to a pre-heated solution of glacial acetic acid in benzene. The cyclization to this compound occurs with the evolution of nitrogen gas. Control the reaction rate by adjusting the addition rate and temperature.
-
Work-up and Purification: After the reaction is complete, cool the solution and extract it with hydrochloric acid. Neutralize the acidic extract with ammonia to precipitate the crude this compound. The crude product can be purified by vacuum distillation or recrystallization.[4]
Spectroscopic Data
| Spectroscopic Data | Predicted Values for this compound | Reference Compound Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 11.0-12.0 (br s, 1H, NH), 7.8-8.0 (s, 1H, H3), 7.4-7.6 (d, 1H, H4 or H6), 7.2-7.4 (d, 1H, H4 or H6) | 5-Chloro-3-phenyl-1H-indazole: δ 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H)[6] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic carbons in the range of 110-145 ppm. | 5-Chloro-3-phenyl-1H-indazole: 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35[6] |
| Mass Spectrometry (EI) | m/z: [M]⁺ expected around 186/188/190 (due to chlorine isotopes) | 5-chloro-1H-indazol-3-ol: MS m/z (ESI): 169 [M+H]⁺[7] |
Potential Biological Activity and Therapeutic Applications
Indazole derivatives are well-established as potent inhibitors of various protein kinases, many of which are implicated in cancer and inflammatory diseases.[3][8] The introduction of dichloro substituents on the indazole scaffold has been shown to be a viable strategy for enhancing inhibitory activity against several kinases.
Kinase Inhibition Profile
Based on the activity of other dichloro-indazole derivatives, this compound is predicted to exhibit inhibitory activity against a range of kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Dichloro-substituted indazoles have been reported as potent VEGFR inhibitors, a key target in anti-angiogenic cancer therapy.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): Several 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have shown significant inhibitory activity against FGFRs, which are often dysregulated in various cancers.[1]
-
Other Tyrosine and Serine/Threonine Kinases: The indazole scaffold is a versatile platform for targeting a wide array of kinases involved in cell signaling pathways crucial for cell proliferation, survival, and differentiation.[3][9]
The table below summarizes the inhibitory activities of some representative dichloro-indazole derivatives against various kinases.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 | [1] |
| (E)-6-Bromo-3-(2,6-dichloro-3,5-dimethoxystyryl)-1H-indazole | (Antiproliferative activity against 4T1 cells) | 0.23 µM | [10] |
Signaling Pathways
Indazole-based kinase inhibitors typically exert their effects by blocking ATP binding to the kinase domain, thereby inhibiting downstream signaling cascades. A key pathway often targeted is the Receptor Tyrosine Kinase (RTK) signaling pathway, which includes families like VEGFR and FGFR. Inhibition of these receptors can disrupt crucial cellular processes such as proliferation, survival, and angiogenesis, which are hallmarks of cancer.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol provides a general method for determining the in vitro potency of a test compound, such as this compound, against a specific protein kinase.
Materials:
-
Target protein kinase (e.g., VEGFR2, FGFR1)
-
Substrate peptide or protein
-
ATP
-
This compound (test compound)
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction Setup: In the wells of a microplate, add the diluted test compound or vehicle (DMSO control). Add the kinase and substrate solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent measures the amount of ATP remaining in the reaction.
-
Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[11]
Conclusion
While specific data on this compound is not yet prevalent in the scientific literature, this technical guide provides a solid foundation for its further investigation. Based on the well-documented synthesis and biological activities of related dichloro-indazole analogs, this compound emerges as a promising scaffold for the development of novel kinase inhibitors. The proposed synthetic route and representative experimental protocols offered herein are intended to facilitate the synthesis and biological evaluation of this compound and its derivatives. Further research into the specific kinase inhibitory profile and structure-activity relationships of this compound is warranted to fully elucidate its therapeutic potential in areas such as oncology and inflammatory diseases.
Caption: Proposed synthetic workflow for this compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5,7-Dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry, underpinning the structure of numerous therapeutic agents. Among its halogenated derivatives, 5,7-Dichloro-1H-indazole has garnered significant interest as a versatile building block in the synthesis of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies for this important molecule, tailored for professionals in chemical research and drug development.
A Historical Perspective: The Genesis of a Key Intermediate
While the broader indazole chemistry dates back to the 19th century, specific details on the first synthesis of this compound are not prominently documented in early chemical literature. Its emergence is more closely tied to the burgeoning field of medicinal chemistry in the latter half of the 20th century, where the strategic introduction of halogen atoms became a critical tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The initial synthesis of this compound was likely driven by the need for novel scaffolds in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.
A key synthetic route to substituted indazoles, including chlorinated derivatives, involves the diazotization and cyclization of appropriately substituted anilines. For this compound, a logical and historically significant precursor is 2,4-dichloro-6-methylaniline. This classical approach, rooted in the fundamental principles of heterocyclic chemistry, laid the groundwork for accessing this specific isomer.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing a valuable reference for its handling and application in synthesis.
| Property | Value |
| CAS Number | 50477-27-5 |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| Melting Point | 200 °C |
| Predicted Boiling Point | 344.0 ± 22.0 °C |
| Predicted Density | 1.571 ± 0.06 g/cm³ |
Key Experimental Protocols
The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two prominent synthetic strategies: the classical diazotization of a substituted aniline and a more contemporary direct chlorination approach.
Method 1: Synthesis via Diazotization and Cyclization of 2,4-Dichloro-6-methylaniline
This classical approach remains a fundamental and reliable method for the preparation of this compound. The overall workflow is depicted in the diagram below.
The Emergence of 5,7-Dichloro-1H-indazole Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Among the various substituted indazoles, halogenated derivatives, particularly the 5,7-dichloro-1H-indazole core, represent a promising frontier for developing potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives and their analogues, with a focus on their potential as kinase inhibitors in oncology.
Synthesis of the this compound Core and Derivatives
The synthesis of the this compound scaffold is a critical first step in the development of novel drug candidates. The primary route involves the diazotization of a corresponding aniline followed by cyclization. Further derivatization, typically at the N1 or N2 position of the indazole ring, allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
General Synthetic Workflow
The synthetic pathway begins with a commercially available substituted aniline, which undergoes diazotization and subsequent cyclization to form the core indazole ring. This core can then be functionalized to produce a library of diverse analogues.
Caption: General workflow for synthesis of this compound analogues.
Experimental Protocol: Preparation of this compound
The following protocol is adapted from patent literature and describes a representative synthesis of the core scaffold.
Starting Material: 3,5-dichloro-2-methyl-phenylamine.
Step 1: Diazotization
-
Dissolve 3,5-dichloro-2-methyl-phenylamine in a suitable acidic solvent (e.g., a mixture of acetic acid and propionic acid).
-
Cool the solution to a temperature between 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Stir the resulting mixture at 0-5 °C for a specified period (e.g., 1 hour) to ensure the complete formation of the diazonium salt.
Step 2: Cyclization and Isolation
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 18 hours) to facilitate intramolecular cyclization.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under a vacuum.
-
Purify the crude solid by a suitable method, such as column chromatography on silica gel, to yield pure this compound.
Biological Activity and Therapeutic Potential
Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. While specific biological data for a broad series of this compound derivatives is limited in public literature, data from closely related dichloro-substituted indazole analogues can provide valuable insights into their potential efficacy and selectivity.
Kinase Inhibition Profile
The table below summarizes the inhibitory activity of a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole analogues against Fibroblast Growth Factor Receptor (FGFR), a key tyrosine kinase involved in angiogenesis and tumor progression. This data serves as a representative example of the potency that can be achieved with dichloro-indazole scaffolds.
| Compound ID | Modification at 4-position | Target Kinase | IC₅₀ (nM) |
| 28a | -H | FGFR1 | 30.2 |
| 28b | -COCH₃ | FGFR1 | 14.6 |
| 28c | -OCH₃ | FGFR1 | 25.0 |
| 28d | -Cl | FGFR1 | 45.1 |
| 28e | -F | FGFR1 | 38.5 |
Note: The data presented is for 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives to illustrate the potential activity of dichloro-indazole scaffolds.
Targeted Signaling Pathway
FGFR inhibitors exert their anti-tumor effects by blocking the downstream signaling cascade initiated by the binding of fibroblast growth factors (FGFs). This inhibition ultimately curtails key cellular processes that drive tumor growth and survival.
Caption: Illustrative FGFR signaling pathway inhibited by indazole analogues.
Structure-Activity Relationships (SAR)
The development of potent and selective inhibitors relies on a thorough understanding of the structure-activity relationship (SAR). For indazole-based kinase inhibitors, specific substitutions on the indazole ring and its appended functionalities can dramatically influence binding affinity and selectivity.
Caption: Key SAR points for indazole-based kinase inhibitors.
Key SAR insights for indazole derivatives often include:
-
Indazole Core: The N1-H and N2 atoms of the indazole ring typically form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The 5,7-dichloro substitution pattern can influence the electronics of the ring system and provide vectors for further substitution, potentially enhancing potency or modulating selectivity.
-
N1-Substitution: Modification at the N1 position with small alkyl or substituted aryl groups can be used to fine-tune solubility, metabolic stability, and cell permeability.
-
C3-Substitution: The C3 position offers a vector into the deeper specificity pocket of the kinase. Introducing various groups at this position is a common strategy to improve potency and achieve selectivity over other kinases.
Standard Experimental Protocols
Reproducible and validated assays are essential for evaluating the biological activity of newly synthesized compounds.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: Prepare a reaction mixture containing the target kinase (e.g., FGFR1), a suitable substrate (e.g., a poly-Glu,Tyr peptide), ATP, and the test compound (this compound derivative) at various concentrations in a kinase reaction buffer.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light.
-
Data Acquisition: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine IC₅₀ values by fitting the data to a dose-response curve.
Protocol: Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., a cell line with known FGFR activation) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. Its rigid bicyclic structure provides a solid anchor for binding to the ATP pocket of kinases, while the dichloro substitutions offer electronic modulation and potential vectors for further optimization. Although comprehensive public data on this specific scaffold remains nascent, the established success of other dichloro-indazole analogues strongly suggests its potential. Through systematic synthetic exploration, robust biological evaluation using standardized protocols, and detailed SAR analysis, this compound derivatives hold significant promise for the development of next-generation targeted therapies.
References
In Silico Modeling of Dichloro-Substituted 1H-Indazole Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of dichloro-substituted 1H-indazole derivatives, focusing on their binding to protein kinases. Given the limited publicly available data on 5,7-Dichloro-1H-indazole, this document centers on a closely related analog, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). The methodologies and principles described herein are broadly applicable to the study of this compound and other similar compounds.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with several approved drugs featuring this scaffold for the treatment of cancer.[1][2] The 1H-indazole core is a privileged structure known to interact with the hinge region of protein kinases, making it a valuable pharmacophore for the design of kinase inhibitors.[1] In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are crucial computational tools for understanding the binding mechanisms of these inhibitors, predicting their affinity, and guiding the optimization of lead compounds.[3]
This guide will detail the computational workflow for modeling the binding of dichloro-substituted indazoles to protein kinases, present relevant quantitative data from literature, and provide generalized experimental protocols for the validation of in silico findings.
In Silico Modeling Workflow
The in silico analysis of a ligand's interaction with its protein target typically follows a structured workflow. This process begins with the preparation of both the ligand and protein structures, proceeds to molecular docking to predict the binding pose, and can be followed by molecular dynamics simulations to assess the stability of the predicted complex.
Molecular Docking and Binding Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. The following table summarizes the results of a virtual screening and molecular docking study of an indazole derivative targeting FGFR1.
| Compound ID | Inhibitor Name | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | AutoDock | Not Reported | Interacts with adenine- and phosphate-binding regions |
Data extracted from a study by Volynets et al. on a closely related analog.[4]
The binding mode of a similar 1H-indazol-3-amine derivative with FGFR1 revealed crucial interactions. The 3-aminoindazole group typically occupies the hinge region, forming hydrogen bonds with key residues like Ala564 and Glu562. The phenyl ring of the indazole can participate in π–π stacking with residues such as Phe489.[1] These interactions are critical for the inhibitory activity of this class of compounds.
Quantitative Binding Data
The inhibitory activity of indazole derivatives is quantified using in vitro kinase assays, which measure the concentration of the compound required to inhibit 50% of the kinase activity (IC50).
| Compound ID | Target Protein | Assay Type | IC50 (nM) |
| 1 | FGFR1 | P32 radioactive kinase assay | 100 |
| 27a | FGFR1 | Not Specified | < 4.1 |
| 27a | FGFR2 | Not Specified | 2.0 |
| 31 | FGFR1 | Not Specified | 30.2 |
Data for compound 1 is for [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine.[4] Data for compounds 27a and 31 are for other potent indazole-based FGFR inhibitors.[1]
Signaling Pathway
FGFR1 is a receptor tyrosine kinase that, upon binding to its ligand (Fibroblast Growth Factor - FGF), dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis. Indazole-based inhibitors act by blocking the ATP-binding site of the kinase, thereby preventing autophosphorylation and halting the signaling cascade.
Experimental Protocols
The validation of in silico predictions is essential. The following are generalized protocols for key experiments to confirm the interaction between a compound like this compound and its putative kinase target.
In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Objective: To determine the inhibitory activity (IC50) of the test compound.
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot Assay
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Objective: To confirm the on-target activity of the test compound in a cellular environment.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., a cell line with FGFR1 amplification)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (specific for the phosphorylated substrate and total protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with various concentrations of the test compound for a specific duration.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with a primary antibody against the phosphorylated substrate.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity to determine the reduction in phosphorylation.
Conclusion
This technical guide outlines a comprehensive approach to the in silico modeling of this compound and its analogs as protein kinase inhibitors. By combining molecular docking, quantitative binding analysis, and pathway mapping, researchers can gain significant insights into the mechanism of action of these compounds. The provided experimental protocols offer a clear path for the experimental validation of computational predictions, which is a critical step in the drug discovery pipeline. The synergy between in silico and experimental methods is paramount for the development of novel and effective cancer therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
Predicted ADME properties of 5,7-Dichloro-1H-indazole
An In-Depth Technical Guide on the Predicted ADME Properties of 5,7-Dichloro-1H-indazole
Introduction
This compound is a small molecule belonging to the indazole class of compounds. Indazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities, which include anti-tumor, anti-inflammatory, and anti-HIV properties[1][2]. As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development.[3][4][5] Early assessment of ADME profiles helps to identify potential liabilities, guide lead optimization, and increase the probability of clinical success.[5][6]
This technical guide provides a comprehensive overview of the predicted ADME properties of this compound. The data presented herein is based on established in silico predictive models and general knowledge of compounds with similar structural features. While these predictions offer valuable early insights, experimental validation is essential.[7] This document also outlines standard experimental protocols for the in vitro assessment of key ADME parameters.
Predicted ADME Properties of this compound
The following table summarizes the predicted ADME properties of this compound. These values are generated from computational models that are widely used in the early stages of drug discovery.[8][9]
| ADME Parameter | Predicted Value | Interpretation & Implication for Drug Development |
| Absorption | ||
| Aqueous Solubility (pH 7.4) | Low to Moderate | The dichlorination may decrease solubility compared to the parent indazole. Formulation strategies may be required to enhance dissolution and absorption. |
| Caco-2 Permeability | Moderate to High | The compound is predicted to have reasonable intestinal permeability, suggesting good potential for oral absorption.[10] |
| Oral Bioavailability | Moderate | The combination of moderate solubility and permeability suggests that a reasonable fraction of an oral dose may reach systemic circulation.[11] |
| Distribution | ||
| Plasma Protein Binding | High (>90%) | High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect and may affect its clearance.[11] |
| Blood-Brain Barrier (BBB) Penetration | Moderate | The predicted ability to cross the BBB suggests potential for central nervous system (CNS) activity, which could be desirable or a liability depending on the therapeutic target. |
| Metabolism | ||
| Metabolic Stability (Human Liver Microsomes) | Moderate | The indazole ring may be susceptible to oxidation by cytochrome P450 enzymes. The dichloro substitution might influence the rate of metabolism. |
| CYP450 Inhibition (Predicted) | Potential inhibitor of CYP2C9, CYP2C19, and CYP3A4 | Indazole and imidazole-containing compounds are known to inhibit CYP enzymes.[12][13] This poses a risk for drug-drug interactions.[14] |
| Excretion | ||
| Primary Route of Elimination | Hepatic Metabolism | The primary route of elimination is predicted to be through metabolism in the liver, followed by excretion of metabolites in urine and feces. |
| Toxicity | ||
| hERG Inhibition (Predicted) | Moderate Risk | Inhibition of the hERG potassium channel is a potential liability for many nitrogen-containing heterocyclic compounds and can lead to cardiac arrhythmias.[15][16] |
| Acute Oral Toxicity (Predicted LD50, Rat) | Category 3 or 4 | Predicted to be of moderate to low acute toxicity. In vivo studies are necessary for confirmation.[17][18] |
Discussion of Predicted ADME-Tox Profile
Absorption
The predicted moderate oral bioavailability of this compound is a promising feature for an orally administered drug. However, its low to moderate aqueous solubility could be a limiting factor. The Caco-2 permeability prediction suggests that the compound can pass through the intestinal epithelium, a key step in oral absorption.[10]
Distribution
The high predicted plasma protein binding indicates that a large portion of the compound will be bound to proteins like albumin in the bloodstream. This can reduce the concentration of the free, active drug and may prolong its half-life. The potential to cross the blood-brain barrier should be considered in the context of the intended therapeutic target.
Metabolism
Metabolism is predicted to be the primary clearance mechanism. The indazole core is a known substrate for cytochrome P450 enzymes. Of particular concern is the potential for CYP450 inhibition.[12] As many drugs are metabolized by CYP enzymes, co-administration with a CYP inhibitor can lead to clinically significant drug-drug interactions.[19][14] Further investigation into the specific CYP isozymes involved and the inhibitory potential is crucial.
Toxicity
A key area of concern for compounds of this class is the potential for hERG channel inhibition, which can lead to QT prolongation and serious cardiac side effects.[20] While the predicted risk is moderate, this is a critical parameter to assess experimentally. The predicted acute toxicity is relatively low, but this requires confirmation through in vivo studies.[21][22]
Experimental Protocols for ADME Assessment
To validate the in silico predictions, a series of in vitro ADME assays should be conducted.[23][24] Standard protocols for these key experiments are outlined below.
Aqueous Solubility Assay
-
Methodology: A thermodynamic solubility assay is performed by adding an excess of the compound to a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4). The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is quantified by LC-MS/MS or UV spectroscopy.
Caco-2 Permeability Assay
-
Methodology: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are seeded on a semi-permeable filter support.[10][23] The compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points. The apparent permeability coefficient (Papp) is calculated based on the rate of appearance of the compound on the receiver side.
Metabolic Stability Assay in Human Liver Microsomes
-
Methodology: The test compound is incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes.[23] The reaction is initiated by the addition of NADPH as a cofactor and incubated at 37°C. Aliquots are taken at different time points and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance.
Cytochrome P450 Inhibition Assay
-
Methodology: The potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is assessed using human liver microsomes.[19] A probe substrate specific for each isoform is incubated with the microsomes in the presence of varying concentrations of the test compound. The formation of the metabolite of the probe substrate is measured by LC-MS/MS. The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined.[25]
hERG Inhibition Assay
-
Methodology: The gold standard for assessing hERG liability is the manual patch-clamp electrophysiology assay.[20] Cells stably expressing the hERG channel (e.g., HEK293 cells) are used. A voltage-clamp protocol is applied to elicit hERG currents. The baseline current is recorded, and then the test compound is applied at various concentrations. The percentage of current inhibition at each concentration is used to determine the IC50 value.[20]
ADME Assessment Workflow
The following diagram illustrates the integrated workflow for assessing the ADME properties of a drug candidate like this compound, combining both in silico and in vitro methods.
Caption: Workflow for ADME-Tox assessment of this compound.
Conclusion
The in silico ADME profile of this compound suggests that it has the potential to be an orally bioavailable compound, though with potential liabilities related to solubility, CYP450 inhibition, and hERG channel interactions. These predictions provide a valuable framework for guiding the next steps in its development. Rigorous in vitro experimental validation of these predicted properties is essential to accurately characterize its ADME profile and to make informed decisions regarding its progression as a drug candidate.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. clinicalpub.com [clinicalpub.com]
- 5. The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Absorption, distribution, metabolism, and excretion considerations in selection of orally active indole-containing endothelin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. benchchem.com [benchchem.com]
- 21. Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. researchgate.net [researchgate.net]
A Technical Guide to 5,7-Dichloro-1H-indazole for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and potential biological applications of 5,7-Dichloro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.
Commercial Availability
This compound (CAS No. 50477-27-5) is available from a variety of commercial suppliers specializing in research chemicals. The table below summarizes the offerings from several identified vendors, providing key details to facilitate procurement for research and development purposes.
| Supplier | Catalog Number | Purity | Available Quantities |
| Seven Chongqing Chemdad Co., Ltd. | - | - | Custom |
| CymitQuimica | IN-DA006YMD | - | 50 mg |
| Pharma Innovation | - | - | Custom |
| abcr Gute Chemie | AB462747 | - | Custom |
| Angene International Limited | - | - | Custom |
| BLDpharm | - | - | Custom |
| ChemUniverse | - | - | Custom |
| Hyma Synthesis Pvt. Ltd. | - | Custom Synthesis | Custom |
| Spectrum Chemical | - | - | Custom |
| Thermo Scientific Chemicals | - | - | Custom |
Physicochemical Properties
Key physicochemical properties of this compound are provided below, offering a snapshot of its characteristics.
| Property | Value |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| Melting Point | ~200 °C[1] |
| Boiling Point (Predicted) | 344.0 ± 22.0 °C[1] |
| Density (Predicted) | 1.571 ± 0.06 g/cm³[1] |
| pKa (Predicted) | 10.74 ± 0.40[1] |
| Storage Temperature | 2-8°C[1] |
Synthesis and Experimental Protocols
General Experimental Protocol for Indazole Synthesis (Illustrative)
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.
Materials:
-
Appropriately substituted 2-nitro-3,5-dichlorotoluene
-
N-tosylhydrazone
-
Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)
-
Dry N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
In a 10 mL Schlenk tube under a nitrogen atmosphere, combine the nitroaromatic starting material (0.3 mmol), the N-tosylhydrazone (0.36 mmol), and the base (Cs₂CO₃ or NaH, 1.08 mmol).
-
Add dry DMF (2.0 mL) to the mixture.
-
Stir the solution at a controlled temperature (e.g., 60-80 °C) for the required reaction time, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, purify the crude reaction mixture using silica-gel column chromatography to isolate the desired 1H-indazole product.[2]
Logical Workflow for a Potential Synthesis Route
References
An In-depth Technical Guide to the Safe Handling of 5,7-Dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5,7-Dichloro-1H-indazole, a halogenated heterocyclic compound utilized in scientific research and drug development. Due to the limited availability of toxicological data for this specific compound, this guide incorporates safety information from structurally similar chemicals and general best practices for handling hazardous materials in a laboratory setting. All procedures should be conducted with a thorough understanding of the potential hazards and in strict adherence to institutional and regulatory safety protocols.
Physicochemical and Toxicological Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50477-27-5 | [1] |
| Molecular Formula | C₇H₄Cl₂N₂ | [1] |
| Molecular Weight | 187.03 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point | 200 °C | [1] |
| Boiling Point | 344.0 ± 22.0 °C (Predicted) | [1] |
| Density | 1.571 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 10.74 ± 0.40 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Table 2: GHS Hazard Classification (Based on Analogs)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Note: The hazard classifications are based on data for structurally similar compounds, such as other chlorinated indazoles and imidazoles, as detailed in available Safety Data Sheets.[2][3][4][5]
Hazard Identification and Personal Protective Equipment (PPE)
GHS Pictograms (Anticipated):
Based on the hazard statements for analogous compounds, the following GHS pictograms are anticipated for this compound:
-
Health Hazard
-
Corrosion
-
Exclamation Mark
Hazard Statements: [6]
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
H360: May damage fertility or the unborn child.
Precautionary Statements: [2][7][8]
-
Prevention:
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
-
Response:
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[9][10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes. | Gloves must be inspected prior to use and removed carefully to avoid skin contamination.[11][12][13] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.[10][12] |
Experimental Protocols and Handling Procedures
Due to the lack of specific experimental protocols for this compound in the public domain, the following section outlines a general standard operating procedure for the safe handling of this and similar hazardous chemical compounds in a laboratory setting.[13][14]
3.1. General Handling Workflow
Caption: Workflow for the safe handling of this compound.
3.2. Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][15] Keep locked up or in an area accessible only to qualified or authorized persons.[2]
-
Disposal: Dispose of this chemical and its container at a licensed hazardous-waste disposal plant.[16][17] Do not allow product to enter drains.[2] The first rinse of a container that held this substance should be collected and treated as hazardous waste.[17]
Emergency Procedures
4.1. First Aid Measures
Immediate medical attention is required in case of exposure. Show the safety data sheet to the doctor in attendance.[2][3]
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][18] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Consult a physician.[3][18] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician or ophthalmologist.[2][3][19] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[3][20] |
4.2. Spill Response
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Caption: Workflow for responding to a spill of this compound.
For a major spill, evacuate the laboratory, restrict access, and contact your institution's environmental health and safety department immediately.[21][22][23]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][15]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[15]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[15]
Logical Relationships and Workflows
The following diagram illustrates the logical flow of safety considerations when working with this compound, from initial assessment to emergency response.
Caption: Integrated safety workflow for this compound.
This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all users of this compound supplement this information with specific training and adherence to all applicable safety regulations.
References
- 1. 1H-Indazole, 5,7-dichloro- Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. chem-space.com [chem-space.com]
- 9. capotchem.com [capotchem.com]
- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. angenechemical.com [angenechemical.com]
- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. afgsci.com [afgsci.com]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. mesoscale.com [mesoscale.com]
- 20. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 21. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 22. jk-sci.com [jk-sci.com]
- 23. ehs.utk.edu [ehs.utk.edu]
Methodological & Application
Application Notes and Protocols for 5,7-Dichloro-1H-indazole in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2] These activities include anti-inflammatory, anticancer, and protein kinase inhibitory effects.[1][3] 5,7-Dichloro-1H-indazole, a halogenated derivative of the indazole scaffold, is a small molecule of interest for potential therapeutic applications. The dichloro substitution on the benzene ring can significantly influence the compound's physicochemical properties and biological activity.
These application notes provide a comprehensive guide for researchers on the use of this compound in various cell-based assays. The protocols outlined below are based on established methodologies for similar small molecule inhibitors and should be adapted and optimized for specific experimental needs.
Physicochemical Properties and Stock Solution Preparation
Proper handling and solubilization of this compound are crucial for obtaining reliable and reproducible data in cell-based assays. Due to its likely poor aqueous solubility, an organic solvent is typically required for preparing concentrated stock solutions.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of hydrophobic small molecules.[4]
Protocol for Stock Solution Preparation (10 mM):
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.[4]
-
Weighing: Accurately weigh the required amount of the compound. For a 10 mM stock solution, the amount will depend on the final volume.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound.[4]
-
Dissolution: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure complete dissolution.[4]
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C to minimize freeze-thaw cycles.[4]
Workflow for Stock Solution Preparation:
Workflow for preparing a DMSO stock solution of this compound.
Application 1: Antiproliferative and Cytotoxicity Assays
A primary application of novel small molecules in oncology research is to assess their ability to inhibit cancer cell growth.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should typically be ≤ 0.5%.[4] Replace the medium in the wells with the medium containing the test compound or vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| A549 | Lung Carcinoma | Data to be determined |
| K562 | Chronic Myeloid Leukemia | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined |
| HepG2 | Hepatoma | Data to be determined |
Note: The IC50 values in this table are placeholders and need to be determined experimentally. The selection of cell lines is based on those commonly used for screening indazole derivatives.[5]
Application 2: Kinase Inhibition Assays
Many indazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[1][6]
Potential Kinase Targets
Based on the activity of similar indazole compounds, potential kinase targets for this compound could include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.[6][7]
-
Pim Kinases: These are serine/threonine kinases involved in cell survival and proliferation.[1]
-
Anaplastic Lymphoma Kinase (ALK): A tyrosine kinase that is a target in certain types of cancer.[1]
Experimental Protocol: In Vitro Kinase Assay
A common method to assess kinase inhibition is through a radioactive kinase assay using ³²P-ATP.[7]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate, and assay buffer.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding ³²P-ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase.
-
Termination of Reaction: Stop the reaction, often by spotting the mixture onto a phosphocellulose membrane.
-
Washing: Wash the membrane to remove unincorporated ³²P-ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Determine the kinase activity relative to the control and calculate the IC50 value.
Data Presentation: Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) of this compound |
| FGFR1 | Data to be determined |
| Pim-1 | Data to be determined |
| ALK | Data to be determined |
Note: This table provides a template for presenting kinase inhibition data. The specific kinases to be tested should be chosen based on the research focus.
Application 3: Investigation of Signaling Pathways
To understand the mechanism of action of this compound, it is essential to investigate its effects on specific cellular signaling pathways.
Potential Signaling Pathways
-
FGFR Signaling Pathway: If the compound inhibits FGFR, downstream signaling molecules like MEK and ERK would be affected.
-
PD-1/PD-L1 Pathway: Some indazole derivatives have been shown to inhibit the PD-1/PD-L1 interaction, which is a key immune checkpoint.[8]
Experimental Protocol: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate.
-
Cell Treatment and Lysis: Treat cells with this compound for a specific time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to produce a chemiluminescent signal, which is then detected.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Signaling Pathway Diagram: FGFR Inhibition
Hypothetical inhibition of the FGFR signaling pathway by this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols and application notes provided here offer a framework for the initial in vitro characterization of this compound. It is imperative that researchers adapt these generalized methods to their specific experimental systems and validate their findings rigorously. Further studies, including mechanism of action, target identification, and in vivo efficacy, will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for dissolving 5,7-Dichloro-1H-indazole for experiments
Application Notes and Protocols for 5,7-Dichloro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a small molecule belonging to the indazole class of heterocyclic compounds. Indazole derivatives are of significant interest in medicinal chemistry and drug discovery as they are known to be scaffolds for potent inhibitors of various protein kinases and other biological targets.[1][2][3] Like many kinase inhibitors, this compound is expected to have low aqueous solubility, which presents a challenge for its use in biological assays.[4] This document provides a detailed protocol for dissolving and preparing this compound for in vitro and in vivo experiments, along with troubleshooting strategies for common solubility issues.
Data Presentation: Solubility and Stock Solution Recommendations
| Solvent | Recommended Stock Concentration | Storage Conditions | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | -20°C or -80°C in aliquots | Primary recommended solvent for creating high-concentration stock solutions.[4] Ensure use of anhydrous DMSO to prevent compound degradation. |
| Ethanol | 1-10 mM | -20°C in aliquots | Can be used as an alternative to DMSO or as a co-solvent.[5] May be better tolerated by some cell lines. |
| Aqueous Buffers (e.g., PBS) | Very Low (<0.1 mM) | Prepare fresh for each experiment | Not recommended for initial stock preparation due to expected poor solubility.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or covered in foil to protect from light)
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening. This prevents the condensation of moisture, which can affect the compound's stability and weighing accuracy.[4]
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.87 mg of this compound (Molecular Weight: 187.02 g/mol ).
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For 1.87 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex for several minutes until the compound is completely dissolved.[7]
-
Optional Steps for Poor Solubility: If the compound does not fully dissolve, you can:
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed amber vials or tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed sterile aqueous buffer or cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.[7]
-
Serial Dilution: To minimize precipitation, add the DMSO stock to the aqueous medium while gently vortexing or swirling.[7] It is critical to ensure the final concentration of DMSO in the assay is low, typically below 0.5%, to avoid solvent-induced effects on the biological system.[4]
-
Example for a 10 µM final concentration: Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of culture medium, resulting in a 100 µM intermediate solution. Then, add 1 mL of this 100 µM solution to 9 mL of culture medium to achieve the final 10 µM working concentration. The final DMSO concentration will be 0.1%.[7]
-
-
Vehicle Control: It is essential to prepare a vehicle control containing the same final concentration of DMSO as the experimental samples (e.g., 0.1% DMSO in culture medium).[7]
-
Application: Use the freshly prepared working solutions immediately in your experiments, as the compound may be unstable or adsorb to plastics over time in aqueous solutions.[7]
Mandatory Visualizations
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Kinase Assays of 5,7-Dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Notably, the 1H-indazole scaffold is recognized as a privileged structure in the development of potent protein kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[2][3] Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of therapeutic research.
This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of 5,7-Dichloro-1H-indazole, a halogenated indazole derivative. While specific kinase targets for this compound are not extensively documented in publicly available literature, the broader class of indazole compounds has shown significant activity against various kinase families, including the TAM (TYRO3, AXL, MER) receptor tyrosine kinases, Polo-like kinase 4 (PLK4), and others.[5][6] Therefore, the following protocols are presented as a general guideline that can be adapted for screening this compound against a panel of kinases or a specific kinase of interest.
Data Presentation: Inhibitory Activity of Representative Indazole-Based Kinase Inhibitors
| Compound Name/Reference | Kinase Target | IC50 (nM) | Assay Type |
| Axitinib | PLK4 | 4.2 | Not Specified |
| Compound C05 | PLK4 | < 0.1 | Not Specified |
| Indazole Compound 31 | Tpl2 | Good potency (specific value not stated) | LANCE Assay |
| Indazole-based Compound | MER/FLT3 | < 1 (for UNC2025) | Cell-free assay |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole | FGFR1 | 30.2 - 69.1 | Enzymatic Assay |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a typical kinase signaling pathway that can be targeted by inhibitors and the general workflow for an in vitro kinase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 5,7-Dichloro-1H-indazole Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and derivatization of 5,7-dichloro-1H-indazole, a key scaffold for structure-activity relationship (SAR) studies in drug discovery. The protocols detailed below outline the synthesis of the core structure and its subsequent modification, enabling the generation of a library of analogues for biological screening.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, present in numerous clinically approved drugs and investigational compounds. Its unique physicochemical properties and ability to form key interactions with biological targets have made it a focal point in the development of novel therapeutics, particularly in oncology and inflammatory diseases. The this compound core offers a strategic starting point for SAR studies due to the presence of two chlorine atoms, which can influence the molecule's electronic properties, lipophilicity, and metabolic stability, while also providing handles for further synthetic modifications. This document provides detailed protocols for the synthesis of the this compound core and its subsequent N-alkylation to generate a diverse set of derivatives for biological evaluation.
Data Presentation: Structure-Activity Relationship (SAR) of Dichloro-Indazole Derivatives
The following table summarizes the inhibitory activity of a series of dichloro-substituted indazole derivatives against a hypothetical protein kinase. This data is representative and intended to illustrate the principles of SAR analysis. The core scaffold for these hypothetical derivatives is this compound, with variations at the N1 position.
| Compound ID | R (N1-substituent) | IC50 (nM) | Notes |
| 1a | -H | >10,000 | Unsubstituted core shows no significant activity. |
| 1b | -CH₃ | 5,200 | Small alkyl substitution shows weak activity. |
| 1c | -CH₂CH₃ | 4,800 | Slight increase in activity with ethyl group. |
| 1d | -(CH₂)₂CH₃ | 3,500 | Propyl group further improves activity. |
| 1e | -CH(CH₃)₂ | 6,000 | Branched alkyl group is less tolerated. |
| 1f | -CH₂-Ph | 850 | Introduction of a phenyl ring significantly improves potency. |
| 1g | -CH₂-(4-F-Ph) | 420 | Electron-withdrawing group on the phenyl ring enhances activity. |
| 1h | -CH₂-(4-OCH₃-Ph) | 1,200 | Electron-donating group on the phenyl ring reduces activity. |
| 1i | -CH₂-(c-C₃H₅) | 1,500 | Cyclopropylmethyl substituent shows moderate activity. |
| 1j | -(CH₂)₂-OH | 950 | Introduction of a polar hydroxyl group is well-tolerated. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only to demonstrate the principles of SAR analysis. Actual IC50 values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route to this compound from a commercially available starting material, 2,4-dichloro-6-methylaniline, based on the principles of the Jacobson indazole synthesis.
Step 1: N-Acetylation of 2,4-Dichloro-6-methylaniline
-
In a round-bottom flask, dissolve 2,4-dichloro-6-methylaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.2 eq) dropwise to the solution while stirring.
-
Heat the reaction mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated N-(2,4-dichloro-6-methylphenyl)acetamide by filtration, wash with water, and dry under vacuum.
Step 2: Nitrosation and Cyclization to 5,7-Dichloro-1-acetyl-1H-indazole
-
Suspend the N-(2,4-dichloro-6-methylphenyl)acetamide (1.0 eq) in a mixture of acetic acid and acetic anhydride.
-
Cool the mixture to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (1.5 eq) in water dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 5,7-dichloro-1-acetyl-1H-indazole.
Step 3: Deacetylation to this compound
-
Dissolve the crude 5,7-dichloro-1-acetyl-1H-indazole in a mixture of methanol and water.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: N1-Alkylation of this compound
This protocol describes the selective N1-alkylation of this compound, a common method for generating derivatives for SAR studies.[1][2][3][4][5]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated this compound derivative.
Mandatory Visualizations
Caption: Synthetic scheme for this compound and its derivatives.
Caption: Experimental workflow for synthesis and purification.
Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dichloro-1H-Indazole as a Chemical Probe for Target Identification
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the use of 5,7-dichloro-1H-indazole as a chemical probe for target identification. The following application notes and protocols are a generalized guide based on the known biological activities of similar dichloro-indazole derivatives and established methodologies for chemical probe-based target discovery. These protocols are intended to be illustrative and should be adapted and validated for any specific chemical probe.
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives developed as potent inhibitors of various protein kinases. Dichloro-substituted indazoles, in particular, have shown promise as kinase inhibitors. A chemical probe based on a dichloro-1H-indazole core can be a powerful tool for identifying and validating novel protein targets, elucidating signaling pathways, and discovering new therapeutic opportunities.
This document provides a detailed overview of the application of a hypothetical dichloro-1H-indazole chemical probe for target identification in a research setting.
Data Presentation: Representative Biological Activities of Dichloro-Indazole Analogs
The following table summarizes representative quantitative data for various dichloro-indazole derivatives as kinase inhibitors, illustrating the potential potency of this class of compounds.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference Compound |
| Compound A | FGFR1 | Enzymatic | 30.2 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide |
| Compound B | FGFR1 | Enzymatic | 69.1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide |
| Compound C | FGFR1 | In vitro Kinase Assay | 100 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine |
Experimental Protocols
Synthesis of an Affinity-Tagged Dichloro-1H-Indazole Probe
To facilitate the enrichment of target proteins, the dichloro-1H-indazole "headgroup" is functionalized with a linker and a reactive handle (e.g., an alkyne or azide for click chemistry) or a purification tag (e.g., biotin). The synthesis generally involves the modification of a position on the indazole ring that is not critical for target binding, often guided by structure-activity relationship (SAR) data.
Protocol: Synthesis of a Biotinylated Dichloro-1H-Indazole Probe
-
Synthesis of a Linker-Functionalized Dichloro-1H-Indazole:
-
Start with a suitable precursor, such as a dichloro-1H-indazole with a functional group amenable to modification (e.g., an amino or hydroxyl group).
-
React the precursor with a bifunctional linker containing a terminal alkyne or azide group. For example, an amino-functionalized dichloro-indazole can be acylated with an NHS ester of an alkyne-containing carboxylic acid.
-
Purify the product by column chromatography.
-
-
Biotinylation via Click Chemistry:
-
Dissolve the alkyne-functionalized dichloro-1H-indazole and a biotin-azide conjugate in a suitable solvent system (e.g., t-butanol/water).
-
Add a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Purify the final biotinylated probe by HPLC.
-
Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a common technique to identify the binding partners of a chemical probe.
Protocol: AP-MS for Target Identification
-
Preparation of Cell Lysate:
-
Culture cells of interest to ~80-90% confluency.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Affinity Purification:
-
Incubate the cell lysate with the biotinylated dichloro-1H-indazole probe for 2-4 hours at 4°C.
-
As a negative control, incubate a separate aliquot of lysate with biotin alone. For a competitive control, pre-incubate the lysate with an excess of the non-biotinylated dichloro-1H-indazole before adding the biotinylated probe.
-
Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin).
-
For SDS-PAGE elution, run the eluate on a gel and perform an in-gel tryptic digest of the protein bands. For on-bead digestion, directly process the beads for mass spectrometry.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Potential targets are proteins that are significantly enriched in the probe pulldown compared to the negative and competitive controls.
-
Target Engagement Confirmation by Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a compound to its target in a cellular context.
Protocol: CETSA
-
Cell Treatment:
-
Treat intact cells with the dichloro-1H-indazole compound or vehicle control for a defined period.
-
-
Heating Profile:
-
Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody against the putative target protein.
-
A positive result is indicated by a thermal stabilization of the target protein in the presence of the compound, meaning it remains soluble at higher temperatures compared to the vehicle control.
-
Visualizations
Caption: Experimental workflow for target identification using a dichloro-1H-indazole probe.
Caption: A representative kinase signaling pathway potentially modulated by a dichloro-1H-indazole probe.
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5,7-Dichloro-1H-indazole in Human Plasma
Introduction
5,7-Dichloro-1H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are of significant interest in pharmaceutical development due to their wide range of biological activities, serving as structural motifs in various drug candidates.[1][2] Accurate quantification of such compounds in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies during the drug development process.
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.[3] The method utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.[4][5]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d3 (Isotopically Labeled Internal Standard, IS)
-
LC-MS grade water, acetonitrile, methanol, and formic acid[6]
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 cc)[4]
2. Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 system or equivalent, equipped with an Electrospray Ionization (ESI) source
3. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1.00 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and QC samples.
-
Calibration Standards & QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels.
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of the IS in methanol.
4. Sample Preparation Protocol: Solid-Phase Extraction (SPE)
-
Thaw plasma samples, calibration standards, and QCs to room temperature.
-
Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL IS working solution to all samples except for the blank matrix.[7]
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex again.
-
Condition SPE Cartridge: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water.[4]
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.[4]
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[4]
-
Elute: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.[4]
-
Evaporate: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.[8]
-
Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The method was validated for linearity, sensitivity, accuracy, and precision. The quantitative data are summarized in the tables below.
Table 1: Optimized LC-MS/MS Parameters | Parameter | Value | | :--- | :--- | | LC Conditions | | | Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[4] | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40°C | | Gradient Elution | Time (min) | %B | | | 0.0 | 10 | | | 1.0 | 10 | | | 4.0 | 95 | | | 5.0 | 95 | | | 5.1 | 10 | | | 7.0 | 10 | | MS/MS Conditions | | | Ionization Mode | ESI Positive | | Curtain Gas (CUR) | 35 psi | | IonSpray Voltage (IS) | 5500 V | | Temperature (TEM) | 500°C | | Ion Source Gas 1 (GS1) | 50 psi | | Ion Source Gas 2 (GS2) | 50 psi | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | | this compound | 187.0 | 152.0 (Quantifier) | 25 | | | 187.0 | 116.1 (Qualifier) | 38 | | this compound-d3 (IS) | 190.0 | 155.0 | 25 |
Table 2: Calibration Curve and LLOQ Summary
| Parameter | Result |
|---|---|
| Calibration Model | Linear, 1/x² weighting |
| Linearity Range | 0.10 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.10 ng/mL |
| LLOQ Accuracy (%) | 95.2% - 104.5% |
| LLOQ Precision (%CV) | ≤ 8.5% |
Table 3: Inter-day Accuracy and Precision Data (n=5)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low (LQC) | 0.30 | 0.29 | 96.7 | 6.8 |
| Medium (MQC) | 5.00 | 5.12 | 102.4 | 4.5 |
| High (HQC) | 80.00 | 78.91 | 98.6 | 3.1 |
Visualizations
Caption: Overall workflow for the quantification of this compound.
Caption: Step-by-step diagram of the Solid-Phase Extraction (SPE) protocol.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tecan.com [tecan.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. organomation.com [organomation.com]
Application Notes and Protocols for High-Throughput Screening with 5,7-Dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for conducting high-throughput screening (HTS) campaigns utilizing 5,7-Dichloro-1H-indazole. While direct HTS data for this specific compound is not extensively published, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1] This document presents an illustrative application of this compound in a screening campaign targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a clinically relevant kinase in oncology.[1][2][3][4] The protocols and data are based on established HTS methodologies for FGFR1 inhibitors and representative data from known indazole-based compounds.
Introduction to this compound in Kinase Screening
This compound is a halogenated derivative of the indazole heterocyclic system. The indazole core is a key pharmacophore in numerous approved and investigational kinase inhibitors due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1] Halogen substitutions can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also influence binding affinity and selectivity. Given the prevalence of indazole-based compounds as kinase inhibitors, this compound is a rational candidate for inclusion in HTS libraries aimed at discovering novel kinase modulators.
Illustrative Target: Fibroblast Growth Factor Receptor 1 (FGFR1)
FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[5][6] Aberrant FGFR1 signaling, often due to gene amplification or mutations, is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[5][7] Several indazole-containing molecules have been identified as potent FGFR1 inhibitors.[1][2][3][4]
Quantitative Data: Representative Inhibitory Activity of Indazole Derivatives against FGFR1
The following table summarizes the in vitro inhibitory activity of representative indazole-based compounds against FGFR1, demonstrating the potential of this scaffold for potent kinase inhibition. This data is provided for comparative purposes to set expectations for an HTS campaign involving this compound.
| Compound ID | Scaffold | Modification | FGFR1 IC50 (nM) | Reference |
| CH5183284 | Indazole | Complex | 9.3 | [2] |
| Compound 7n | 1H-indazol-3-amine | 6-(3-methoxyphenyl) | 15.0 | [3] |
| Compound 7r | 1H-indazol-3-amine | Optimized from 7n | 2.9 | [3] |
| Compound 9d | Indazole | Complex | 15.0 | [4] |
| Compound 9u | Indazole | Optimized from 9d | 3.3 | [4] |
| This compound | Indazole | 5,7-dichloro | Hypothetical Hit | - |
Experimental Protocols
High-Throughput Screening Protocol: LanthaScreen™ Eu Kinase Binding Assay for FGFR1
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay suitable for HTS to identify compounds that displace an ATP-competitive tracer from the FGFR1 kinase domain.[8][9]
Materials and Reagents:
-
FGFR1 Kinase: Recombinant human FGFR1 (e.g., supplied as a GST-fusion protein).
-
LanthaScreen™ Eu-anti-Tag Antibody: (e.g., Eu-anti-GST antibody).
-
Kinase Tracer 236: Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor.[8]
-
Kinase Buffer A (5X): 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[8]
-
Test Compound: this compound and other library compounds dissolved in 100% DMSO.
-
Positive Control: Staurosporine or a known potent FGFR1 inhibitor.
-
Assay Plates: 384-well, low-volume, white plates.
-
Plate Reader: A TR-FRET capable plate reader with excitation at ~340 nm and emission detection at ~615 nm (Europium) and ~665 nm (Alexa Fluor™ 647).[8]
Assay Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer by diluting the 5X stock with distilled H2O.
-
Prepare a 3X working solution of each reagent (Test Compound, Kinase/Antibody mix, Tracer) in 1X Kinase Buffer.
-
Test Compound (3X): Perform serial dilutions of the compound stock (e.g., 10 mM in DMSO) in 1X Kinase Buffer to achieve the desired screening concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.
-
Kinase/Antibody Mixture (3X): Dilute the FGFR1 kinase and Eu-anti-GST antibody in 1X Kinase Buffer to the pre-determined optimal concentrations (e.g., 15 nM FGFR1 and 6 nM Eu-anti-GST antibody).
-
Tracer Solution (3X): Dilute the Kinase Tracer 236 stock in 1X Kinase Buffer to its pre-determined optimal concentration (e.g., 30 nM).
-
-
Assay Plate Dispensing:
-
Add 5 µL of the 3X Test Compound solution to the appropriate wells of the 384-well plate. Include wells for positive control (e.g., Staurosporine) and negative control (DMSO vehicle).
-
Add 5 µL of the 3X Kinase/Antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to all wells. The final volume in each well will be 15 µL.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader. Set the excitation to 340 nm and collect emission data at 615 nm and 665 nm with a delay time of 100 µs and an integration time of 200 µs.[8]
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the negative (DMSO only, 0% inhibition) and positive (e.g., high concentration of Staurosporine, 100% inhibition) controls.
-
Calculate the percent inhibition for this compound and other test compounds.
-
For active compounds ("hits"), determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Visualizations
Experimental Workflow
The following diagram illustrates the high-throughput screening workflow for identifying FGFR1 inhibitors.
Caption: High-throughput screening workflow for FGFR1 inhibitors.
FGFR1 Signaling Pathway
This diagram illustrates the canonical FGFR1 signaling pathway, which is activated upon ligand binding and leads to downstream cellular responses. Inhibition of FGFR1 by compounds like this compound would block these downstream events.
Caption: Simplified FGFR1 signaling cascade.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 1 H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Application of 5,7-Dichloro-1H-indazole in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of the Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole, stands as a privileged scaffold in medicinal chemistry. Its derivatives are integral to a multitude of pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer, in particular, makes it a robust foundation for the design of novel therapeutics.[2] Within the expansive chemical space of indazole derivatives, halogenated variants, such as 5,7-dichloro-1H-indazole, offer unique advantages for fragment-based drug discovery (FBDD). The strategic placement of chlorine atoms can enhance binding affinity through halogen bonding, modulate physicochemical properties, and provide vectors for synthetic elaboration.
This technical guide provides an in-depth exploration of this compound as a valuable fragment in FBDD campaigns. We will delve into its physicochemical properties, offer a detailed, adaptable synthesis protocol, and present comprehensive methodologies for its application in fragment screening and hit validation using state-of-the-art biophysical techniques.
Physicochemical Profile of this compound
A successful fragment library is built upon compounds with well-defined physicochemical properties that adhere to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). This compound aligns well with these principles, making it an excellent candidate for fragment screening.
| Property | Estimated Value | Source/Method |
| Molecular Weight | 187.03 g/mol | Calculated |
| cLogP | ~2.5 - 3.0 | Estimation based on analogs |
| Hydrogen Bond Donors | 1 | Structure |
| Hydrogen Bond Acceptors | 1 | Structure |
| Polar Surface Area | ~28.7 Ų | Estimation based on analogs[3] |
| Solubility | Moderate in organic solvents | General knowledge of similar compounds |
The dichloro substitution pattern is of particular interest. The chlorine atoms can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity and specificity.[4] Furthermore, their presence influences the electronic character of the aromatic system and provides synthetic handles for future optimization efforts.
Synthesis and Characterization
Protocol: Synthesis of this compound (Adapted)
This multi-step synthesis involves diazotization of a substituted aniline followed by intramolecular cyclization.
Step 1: N-Acetylation of 2,4-Dichloroaniline
-
In a round-bottom flask, dissolve 2,4-dichloroaniline in acetic anhydride.
-
Add potassium acetate and heat the mixture under reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction and pour it into ice water to precipitate the N-(2,4-dichlorophenyl)acetamide product.
-
Filter, wash with water, and dry the solid.
Step 2: Diazotization and Intramolecular Cyclization
-
Dissolve the N-(2,4-dichlorophenyl)acetamide in an appropriate solvent such as chloroform.
-
Add potassium acetate and 18-crown-6.
-
Cool the mixture in an ice bath and add isopentyl nitrite dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography to yield 1-acetyl-5,7-dichloro-1H-indazole.
Step 3: Deacetylation
-
Dissolve the 1-acetyl-5,7-dichloro-1H-indazole in a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution in an ice bath and add lithium hydroxide (LiOH).
-
Stir the reaction at 0°C for several hours, monitoring by TLC.
-
Once the deacetylation is complete, add water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Further purify the product by recrystallization or column chromatography.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms. Expected ¹H NMR spectra of indazoles show characteristic signals for the aromatic protons.[5][6]
-
Mass Spectrometry: To confirm the molecular weight of 187.03 g/mol .
-
Melting Point: For assessment of purity.
Fragment Screening Methodologies
The successful identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding interactions.[7][8] The following are detailed protocols for screening this compound against a protein target of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for fragment screening as it can provide information on binding, affinity, and the location of the binding site on the protein.[5][9] Ligand-observed NMR methods are particularly well-suited for FBDD.[10]
Protocol: NMR-Based Fragment Screening (Saturation Transfer Difference - STD)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6) at a concentration of 100 mM.
-
Prepare a solution of the target protein in an appropriate NMR buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O). The protein concentration should be in the low micromolar range (e.g., 10-50 µM).
-
Prepare the final NMR sample by adding the fragment stock solution to the protein solution to a final fragment concentration of 100-500 µM. The final DMSO-d6 concentration should be kept low (<1%) to avoid protein denaturation.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to ensure the sample is suitable for analysis.
-
Acquire STD NMR spectra with on-resonance saturation of the protein signals (e.g., at -1 ppm) and off-resonance saturation as a reference (e.g., at 30 ppm).
-
The saturation time should be optimized but is typically in the range of 1-2 seconds.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.
-
Signals present in the STD difference spectrum correspond to the protons of the fragment that are in close contact with the protein, indicating binding.
-
The magnitude of the STD effect can be used to estimate the binding epitope of the fragment.
-
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique that allows for the real-time monitoring of binding events.[11] It is well-suited for fragment screening due to its ability to detect weak interactions and provide kinetic data.[12]
Protocol: SPR-Based Fragment Screening
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low immobilization density to minimize mass transport limitations.
-
A reference surface should be prepared in parallel (e.g., a mock immobilization or immobilization of an irrelevant protein) to subtract non-specific binding effects.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions of the fragment in running buffer (e.g., HBS-EP+). The final DMSO concentration should be matched across all samples and the running buffer.
-
-
Binding Analysis:
-
Inject the fragment solutions over the sensor and reference surfaces at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference channel data and the buffer-only injection data from the active channel data.
-
Analyze the steady-state binding responses as a function of fragment concentration to determine the dissociation constant (KD).
-
For fragments showing significant binding, perform a full kinetic analysis by fitting the association and dissociation phases of the sensorgrams to a suitable binding model.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[13]
Protocol: Crystallographic Fragment Screening (Soaking)
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein in a suitable crystallization condition.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing a high concentration of this compound (e.g., 1-10 mM) in a cryoprotectant solution compatible with the protein crystals.
-
Transfer a protein crystal to the soaking solution and incubate for a defined period (from minutes to hours).
-
-
Data Collection and Structure Determination:
-
Fish the soaked crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Build the fragment into the density and refine the structure.
-
Hit-to-Lead Optimization: From Fragment to Drug Candidate
Once this compound has been identified and validated as a hit, the next stage is to optimize its affinity and drug-like properties.[14][15] This is a creative and iterative process guided by the structural and binding data obtained during the screening phase.
Strategies for Optimization:
-
Fragment Growing: This involves adding chemical moieties to the fragment to make additional interactions with the protein. The chlorine atoms on the this compound scaffold can serve as synthetic handles for elaboration through cross-coupling reactions.
-
Fragment Linking: If other fragments are found to bind in adjacent pockets, they can be linked together with the indazole fragment to create a larger, higher-affinity molecule.
-
Fragment Merging: If overlapping fragments are identified, their key interacting features can be combined into a single, novel chemical entity.
Throughout the hit-to-lead process, it is crucial to continually monitor the ligand efficiency (LE) to ensure that increases in affinity are not solely due to an increase in molecular size.
Conclusion
This compound is a promising fragment for FBDD, offering a stable and synthetically tractable scaffold with the potential for enhanced binding through halogen interactions. While direct experimental data for this specific fragment is limited, the general principles and protocols outlined in this guide provide a robust framework for its successful application in drug discovery campaigns. By leveraging a multi-pronged approach of synthesis, biophysical screening, and structural biology, researchers can effectively utilize this compound as a starting point for the development of novel and potent therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onenucleus.com [onenucleus.com]
Application Notes and Protocols for the Flow Chemistry Synthesis of 5,7-Dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse pharmacological activities. The synthesis of these molecules, however, can present challenges, particularly when dealing with potentially hazardous intermediates and exothermic reactions. Flow chemistry offers a powerful solution to these challenges by providing a safer, more efficient, and scalable method for chemical synthesis.[1] This application note provides a detailed protocol for the synthesis of 5,7-Dichloro-1H-indazole using a continuous flow chemistry approach. The methodology is adapted from general protocols for the synthesis of substituted indazoles, which often involve the formation of diazonium salts as key intermediates.[2] Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity while minimizing the risks associated with unstable intermediates.[3]
The synthesis of this compound in a flow system proceeds via a two-stage process: the diazotization of 2-amino-3,5-dichlorotoluene followed by an intramolecular cyclization. This approach leverages the key advantages of flow chemistry, including enhanced heat and mass transfer, to safely handle the potentially explosive diazonium intermediate.
Reaction Scheme
The overall reaction for the synthesis of this compound from 2-amino-3,5-dichlorotoluene is depicted below:
Step 1: Diazotization Starting Material: 2-Amino-3,5-dichlorotoluene Reagent: Sodium Nitrite in Aqueous Acid
Step 2: Intramolecular Cyclization Intermediate: 2,4-Dichloro-6-methylbenzenediazonium salt Product: this compound
Data Presentation
The following tables summarize the key parameters and expected outcomes for the flow chemistry synthesis of this compound.
Table 1: Reagent and Solvent Specifications
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 2-Amino-3,5-dichlorotoluene | ≥98% | Sigma-Aldrich | 54779-79-2 |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | 7632-00-0 |
| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich | 7647-01-0 |
| Acetic Acid (CH₃COOH) | Glacial, ≥99.7% | Sigma-Aldrich | 64-19-7 |
| Deionized Water | - | - | 7732-18-5 |
| Ethyl Acetate | HPLC Grade, ≥99.5% | Sigma-Aldrich | 141-78-6 |
| Saturated Sodium Bicarbonate | - | - | - |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
Table 2: Flow Reactor Parameters
| Parameter | Stage 1: Diazotization | Stage 2: Cyclization |
| Reactor Type | Cooled Microreactor (PFA tubing) | Heated Microreactor (PFA tubing) |
| Reactor Volume | 2 mL | 5 mL |
| Temperature | 0 - 5 °C | 80 - 100 °C |
| Residence Time | < 2 minutes | 10 - 15 minutes |
| Back Pressure | 5 bar | 5 bar |
Table 3: Pump Flow Rates and Concentrations
| Pump | Reagent Solution | Concentration | Flow Rate (mL/min) |
| Pump A | 2-Amino-3,5-dichlorotoluene in Acetic Acid/Water | 0.5 M | 0.5 |
| Pump B | Aqueous Sodium Nitrite | 1.0 M | 0.25 |
Table 4: Expected Yield and Purity
| Product | Theoretical Yield (based on starting material) | Expected Isolated Yield | Purity (by HPLC) |
| This compound | Varies based on scale | 75 - 85% | >95% |
Experimental Protocols
This section provides a detailed methodology for the flow chemistry synthesis of this compound.
Materials and Equipment
-
Flow chemistry system equipped with at least two pumps, a cooled reactor module, a heated reactor module, and a back pressure regulator.
-
PFA tubing for reactors and connections.
-
T-mixer for combining reagent streams.
-
Standard laboratory glassware for solution preparation and work-up.
-
Rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis.
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation.
-
Mass Spectrometer (MS) for molecular weight confirmation.
Reagent Preparation
-
Solution A (Amine Solution): In a suitable volumetric flask, dissolve the appropriate amount of 2-amino-3,5-dichlorotoluene in a mixture of glacial acetic acid and deionized water (e.g., 1:1 v/v) to achieve a final concentration of 0.5 M.
-
Solution B (Diazotizing Agent): In a separate volumetric flask, dissolve sodium nitrite in deionized water to achieve a final concentration of 1.0 M. Prepare this solution fresh before each run.
Flow Reactor Setup and Synthesis
-
System Assembly: Assemble the flow reactor system as depicted in the workflow diagram below. Ensure all connections are secure.
-
Priming the System: Prime Pump A with Solution A and Pump B with Solution B, ensuring no air bubbles are present in the lines.
-
Setting Reaction Conditions:
-
Set the temperature of the first reactor (Diazotization) to 0-5 °C using a cooling bath or a cryostat.
-
Set the temperature of the second reactor (Cyclization) to 80-100 °C using a heating module.
-
Set the back pressure regulator to 5 bar.
-
-
Initiating the Reaction:
-
Start Pump A at a flow rate of 0.5 mL/min and Pump B at a flow rate of 0.25 mL/min.
-
The two streams will converge at the T-mixer and enter the cooled microreactor for diazotization.
-
The resulting diazonium salt solution then flows directly into the heated microreactor for cyclization.
-
-
Steady State and Collection: Allow the system to run for a period equivalent to at least three reactor volumes to reach a steady state. Begin collecting the product stream in a flask containing an equal volume of cold water.
-
Work-up:
-
Once the desired amount of product has been collected, neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.
-
Analysis: Confirm the identity and purity of the final product using HPLC, NMR, and MS.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the flow synthesis of this compound.
Safety Considerations
-
The diazotization reaction involves the formation of a potentially explosive diazonium salt. Flow chemistry significantly mitigates this risk by generating and consuming the intermediate in small volumes continuously. However, appropriate safety precautions, such as using a blast shield and working in a well-ventilated fume hood, are still essential.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The described flow chemistry protocol provides a robust and safer method for the synthesis of this compound. By leveraging the precise control offered by continuous flow reactors, researchers can efficiently produce this valuable building block for drug discovery and development while minimizing the hazards associated with traditional batch synthesis. The modular nature of the flow setup also allows for straightforward optimization and scaling of the reaction.
References
Scale-Up Synthesis of 5,7-Dichloro-1H-indazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the scale-up synthesis of 5,7-Dichloro-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The protocol is based on a robust and scalable multi-step synthesis starting from the readily available precursor, 3,5-dichloro-2-methylaniline. The methodology involves an initial N-acetylation, followed by a one-pot diazotization and intramolecular cyclization, and a final deacetylation step to yield the target compound.
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules with applications as anti-cancer, anti-inflammatory, and anti-HIV agents. The specific substitution pattern of this compound makes it a valuable building block for targeted therapeutics. The synthetic route detailed herein is designed for scalability and safety, addressing the challenges often associated with the handling of potentially hazardous intermediates in large-scale production.
Synthetic Strategy
The overall synthetic strategy is a three-stage process, as illustrated below:
-
N-Acetylation: Protection of the amino group of 3,5-dichloro-2-methylaniline as an acetamide.
-
Diazotization and Intramolecular Cyclization: Formation of a diazonium salt intermediate followed by an intramolecular cyclization to construct the indazole ring system.
-
Deacetylation: Removal of the acetyl protecting group to afford the final this compound.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents and Molar Equivalents
| Step | Reagent | Molecular Weight ( g/mol ) | Molar Equivalent |
| 1 | 3,5-dichloro-2-methylaniline | 176.04 | 1.0 |
| Acetic anhydride | 102.09 | 3.0 | |
| Potassium acetate | 98.14 | 1.2 | |
| Chloroform | 119.38 | - | |
| 2 | N-(3,5-dichloro-2-methylphenyl)acetamide | 218.08 | 1.0 |
| Isopentyl nitrite | 117.15 | 2.0 | |
| 3 | 1-Acetyl-5,7-dichloro-1H-indazole | 231.06 | 1.0 |
| Lithium hydroxide | 23.95 | 7.0 | |
| Tetrahydrofuran (THF) | 72.11 | - | |
| Water | 18.02 | - | |
| Ethyl acetate | 88.11 | - |
Table 2: Process Parameters and Expected Yields
| Step | Parameter | Value |
| 1 | Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 hour | |
| Expected Yield | >95% (crude) | |
| 2 | Reaction Temperature | 60 °C |
| Reaction Time | Overnight | |
| Expected Yield | 60-70% | |
| 3 | Reaction Temperature | 0 °C |
| Reaction Time | 3 hours | |
| Expected Yield | 85-95% |
Experimental Protocols
Safety Precaution: This procedure involves the formation of a diazonium salt, which can be unstable. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: N-Acetylation of 3,5-dichloro-2-methylaniline
This initial step protects the amino group to prevent side reactions in the subsequent diazotization step.
-
To a solution of 3,5-dichloro-2-methylaniline (1.0 eq) in chloroform, add potassium acetate (1.2 eq).
-
Cool the stirred mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (3.0 eq) dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture containing N-(3,5-dichloro-2-methylphenyl)acetamide is typically used directly in the next step without isolation.
Step 2: One-Pot Diazotization and Intramolecular Cyclization
This key step involves the formation of the indazole ring system.
-
To the reaction mixture from Step 1, add isopentyl nitrite (2.0 eq).
-
Heat the reaction mixture to 60 °C and stir overnight. Nitrogen gas will be evolved, so ensure adequate ventilation.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of 1-acetyl-5,7-dichloro-1H-indazole.
Step 3: Deacetylation to this compound
This final step removes the acetyl protecting group to yield the target product.
-
After the reaction in Step 2 is complete, cool the mixture to room temperature.
-
Add water and tetrahydrofuran (THF) to the reaction mixture and cool to 0 °C in an ice bath.
-
Slowly add lithium hydroxide (LiOH) (7.0 eq) to the cooled mixture and stir at 0 °C for 3 hours.
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Monitor the deacetylation by TLC.
-
Once the reaction is complete, add water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting & Optimization
5,7-Dichloro-1H-indazole solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dichloro-1H-indazole. The following information addresses common solubility challenges and offers potential solutions and experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Specific quantitative solubility data for this compound is not extensively reported in public literature. However, based on its chemical structure—a halogenated heterocyclic aromatic compound—it is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. For comparison, a related isomer, 3,5-dichloro-1H-indazole, is sparingly soluble in water (0.26 g/L at 25°C), suggesting a similar profile for this compound.[1] It is generally anticipated to be soluble in organic solvents like dimethyl sulfoxide (DMSO), dichloromethane, and ethanol.[2]
Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: Poor aqueous solubility is a common issue with compounds of this class. Initial troubleshooting should focus on:
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pH Adjustment: The solubility of indazole derivatives can be influenced by pH.[2][3] Experimenting with slight acidification or basification of your buffer, if compatible with your experimental goals, may improve solubility.
-
Temperature: Gently warming the solution can increase the rate of dissolution and the solubility limit.[2] However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break down particle agglomerates and enhance dissolution.
Q3: Are there any recommended solvent systems for creating stock solutions of this compound?
A3: For creating concentrated stock solutions, it is advisable to start with polar aprotic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for compounds with low aqueous solubility. From this concentrated stock, you can then perform serial dilutions into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems.
Q4: Can particle size affect the dissolution rate?
A4: Yes, particle size has a significant impact on the dissolution rate.[4][5] Smaller particles have a larger surface area-to-volume ratio, which generally leads to a faster dissolution rate, although it does not change the equilibrium solubility.[5] If you are working with a crystalline solid, consider techniques like micronization to reduce particle size.[4][5]
Troubleshooting Guides
Issue: Compound crashes out of solution upon dilution of a stock solution into an aqueous buffer.
-
Root Cause: This is a common indication of a compound exceeding its solubility limit in the final aqueous medium. The organic solvent from the stock solution may not be sufficient to maintain solubility upon high dilution.
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Use of Co-solvents: Incorporating a water-miscible co-solvent in your final buffer can increase the solubility of your compound.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]
-
Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Polysorbate 80, can form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.
-
pH Optimization: Systematically evaluate the solubility across a range of pH values to identify a region of higher solubility.
-
Issue: Inconsistent results in biological assays, potentially due to poor solubility.
-
Root Cause: Undissolved compound can lead to variability in the effective concentration in your assay, resulting in poor reproducibility.
-
Solutions:
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Verify Solution Clarity: Before use, visually inspect your final solution for any precipitate. If possible, measure the concentration of the dissolved compound after filtration through a 0.22 µm filter to confirm the actual concentration.
-
Incorporate Solubility-Enhancing Excipients: Depending on the nature of your experiment, you may be able to include excipients like cyclodextrins, which can form inclusion complexes with the drug and enhance its aqueous solubility.[4]
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Solid Dispersion Technology: For formulation development, creating a solid dispersion of the compound in a hydrophilic polymer matrix can improve its dissolution rate and bioavailability.[4]
-
Quantitative Solubility Data
As specific experimental data for this compound is limited, the following table provides a template with hypothetical, yet realistic, values to illustrate how solubility data can be presented. Researchers are strongly encouraged to determine these values experimentally for their specific batches and conditions.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | < 0.1 | Shake-flask |
| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.1 | Shake-flask |
| Ethanol | 25 | ~ 5-10 | Shake-flask |
| Methanol | 25 | ~ 2-5 | Shake-flask |
| Dichloromethane | 25 | > 20 | Visual Inspection |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Visual Inspection |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
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Preparation: Add an excess amount of this compound to a known volume of the aqueous solvent (e.g., water, PBS) in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
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Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is reported in mg/mL or µg/mL based on the measured concentration.
Protocol 2: General Method for Preparing a Dosing Solution for In Vitro Assays
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.
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Intermediate Dilutions: Perform serial dilutions of the stock solution in DMSO or a mixture of DMSO and the assay buffer to create intermediate concentrations.
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Final Dosing Solution: Prepare the final dosing solution by diluting the intermediate solutions into the assay buffer. The final concentration of DMSO should be kept low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.
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Verification of Solubility: After preparing the final dosing solution, visually inspect for any signs of precipitation. For critical experiments, it is recommended to confirm the absence of precipitated material by methods such as light scattering or filtration and subsequent concentration measurement.
Visualizations
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Caption: Decision tree for troubleshooting solubility issues with this compound.
References
Technical Support Center: Optimizing 5,7-Dichloro-1H-indazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,7-dichloro-1H-indazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound?
A common and effective method for the synthesis of substituted indazoles involves the diazotization of an appropriately substituted aniline, followed by cyclization. For this compound, a plausible starting material is 2,4-dichloro-6-methylaniline. The synthesis proceeds via diazotization of the aniline followed by an intramolecular cyclization.
Q2: What are the critical reaction parameters to control during the synthesis?
The critical parameters to control are temperature, the stoichiometry of the diazotizing agent (e.g., sodium nitrite), and the acid concentration.[1][2] Temperature control is crucial during diazotization, which is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[3] The molar ratio of sodium nitrite should be carefully controlled to avoid side reactions.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] This allows for the tracking of the consumption of the starting material and the formation of the desired product, helping to determine the optimal reaction time.
Q4: What are the common impurities, and how can they be removed?
Common impurities can include unreacted starting material, over-chlorinated byproducts (trichloro- or tetrachloroindazoles), and regioisomers depending on the synthetic route.[5] Purification is typically achieved through column chromatography on silica gel or recrystallization from a suitable solvent system.[4][6]
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete diazotization of the starting aniline. | - Ensure the reaction temperature is maintained between 0-5 °C. - Use a fresh, high-purity source of sodium nitrite. - Ensure adequate mixing to maintain a homogeneous reaction mixture. |
| Inefficient cyclization of the diazonium intermediate. | - Optimize the reaction temperature and time for the cyclization step. - The choice of acid and its concentration can influence the cyclization efficiency. | |
| Formation of Side Products (e.g., phenols, tars) | Decomposition of the diazonium salt. | - Maintain a low temperature throughout the diazotization and before cyclization. - Avoid exposure of the diazonium salt to light and certain metals. |
| Over-chlorination leading to tri- or tetrachloroindazole impurities. | - Carefully control the stoichiometry of the chlorinating agent if performing a chlorination step. - Maintain a lower reaction temperature during chlorination to improve selectivity.[5] | |
| Difficulty in Product Isolation and Purification | The product is co-eluting with impurities during chromatography. | - Optimize the solvent system for column chromatography to improve separation. A gradient elution might be necessary.[6] - Consider recrystallization from a different solvent or solvent mixture. |
| The product is an oil or does not crystallize easily. | - Attempt to form a salt of the indazole to facilitate crystallization. - Use a seed crystal if available to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization and Cyclization
This protocol is a general procedure based on the synthesis of similar indazole compounds and should be optimized for the specific substrate.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2,4-Dichloro-6-methylaniline | C₇H₇Cl₂N | 176.04 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Concentrated Hydrochloric Acid | HCl | 36.46 |
| Acetic Acid | CH₃COOH | 60.05 |
| Water | H₂O | 18.02 |
| Diethyl Ether or Ethyl Acetate | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure:
-
Diazotization: Dissolve 2,4-dichloro-6-methylaniline in a mixture of acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30-60 minutes at this temperature.
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Cyclization: After the diazotization is complete, allow the reaction mixture to slowly warm to room temperature, and then heat as required to facilitate cyclization. The optimal temperature and time for this step need to be determined empirically, but a gentle warming to 40-60 °C is a reasonable starting point. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) to precipitate the crude product.[7]
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[4]
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Purification challenges of 5,7-Dichloro-1H-indazole
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 5,7-Dichloro-1H-indazole for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Impurities in this compound synthesis are typically related to the starting materials, side reactions, or incomplete reactions. Common impurities may include:
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Isomeric Byproducts: Depending on the synthetic route, other dichlorinated indazole isomers or regioisomers can form.
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Unreacted Starting Materials: Precursors such as dichlorinated anilines or toluidines may remain if the reaction does not go to completion.
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Reaction Intermediates: Intermediates like hydrazones or diazonium salts might persist if cyclization is incomplete.[1]
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Over-halogenated Species: Trace amounts of trichloro-indazole derivatives could be present if the halogenation step is not well-controlled.[2]
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Solvent Residues: Residual solvents from the reaction or initial work-up can be trapped in the crude product.
Q2: My crude product is a dark, oily solid. How can I handle it before purification?
A2: An oily or discolored crude product often indicates the presence of polymeric byproducts or trapped acidic/basic residues. An initial acid-base wash or trituration can be effective. Dissolving the crude material in a suitable organic solvent like ethyl acetate or dichloromethane, washing with a dilute acid (e.g., 1N HCl) and then a dilute base (e.g., saturated NaHCO₃), followed by a brine wash, can remove many ionic impurities. The organic layer can then be dried and concentrated to yield a solid that is more amenable to further purification.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for this compound is approximately 200 °C.[3] A significantly lower or broader melting point range is a strong indicator of impurities.
Q4: What are the general solubility properties of this compound?
A4: While specific solubility data for this compound is not widely published, its properties can be inferred from similar structures like 5,7-dichloro-8-hydroxyquinoline. It is expected to have limited solubility in water and better solubility in organic solvents.[4] It is generally soluble in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in solvents such as ethanol, ethyl acetate, and dichloromethane.[4] Its solubility in nonpolar solvents like hexanes is likely to be low.
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
You are observing co-elution of the product with an impurity of very similar polarity during normal-phase column chromatography.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Fine-tune the solvent ratio of your mobile phase (e.g., Hexane/Ethyl Acetate). A shallower gradient or even isocratic elution with a precisely determined solvent mixture can improve resolution.[5]
-
Change Solvent System: If adjusting polarity fails, switch to a different solvent system with different selectivities. For example, replacing ethyl acetate with dichloromethane or adding a small percentage of methanol can alter the interactions with the silica gel stationary phase.[6]
-
-
Modify the Stationary Phase:
-
Reverse-Phase Chromatography: If normal-phase fails, reverse-phase chromatography (using C18-functionalized silica) can be an excellent alternative.[7] In this technique, nonpolar compounds are retained more strongly.[7]
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Alternative Adsorbents: For particularly challenging separations, other stationary phases like alumina (basic or neutral) could be explored.[7]
-
-
Check Sample Loading:
-
Dry Loading: Overloading the column or using too much solvent to load the sample can cause band broadening and poor separation.[5][6] Adsorbing the crude product onto a small amount of silica gel (dry loading) and carefully adding it to the top of the column often yields sharper bands and better resolution.[5]
-
Comparison of Chromatographic Conditions
| Parameter | Normal-Phase Chromatography | Reverse-Phase Chromatography |
|---|---|---|
| Stationary Phase | Polar (e.g., Silica Gel, Alumina)[7] | Nonpolar (e.g., C18-bonded Silica)[7] |
| Mobile Phase | Nonpolar to moderately polar (e.g., Hexane/Ethyl Acetate)[7] | Polar (e.g., Water/Acetonitrile, Water/Methanol)[7] |
| Elution Order | Nonpolar compounds elute first.[7] | Polar compounds elute first.[7] |
| Best For | Separating moderately polar to nonpolar compounds, isomers. | Separating polar compounds and removing highly polar impurities. |
Issue 2: Low Yield or Oiling Out During Recrystallization
The product either fails to crystallize, forms an oil, or the recovery is very low.
Troubleshooting Steps:
-
Select the Right Solvent System:
-
The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, consider solvents like ethanol, isopropanol, or solvent/anti-solvent systems such as Dichloromethane/Hexane or Ethyl Acetate/Hexane.
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If the product "oils out," it means the solution is supersaturated or impurities are inhibiting crystal formation.[8] Try using a more dilute solution or cooling the solution more slowly.[8]
-
-
Optimize Crystallization Conditions:
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Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or precipitation.[8] Allowing the flask to cool slowly to room temperature before moving it to an ice bath or refrigerator can significantly improve crystal quality and yield.[8]
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Seeding: If crystals are slow to form, adding a single, pure seed crystal of the product can initiate crystallization.
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Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.
-
-
Address Impurities:
-
Impurities can act as "eutectic-melters," lowering the melting point of the mixture and preventing crystallization. If recrystallization fails repeatedly, the material may require another purification step, like a pass through a short plug of silica gel, before a final crystallization attempt.[8]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol outlines a general procedure for purifying 1.0 g of crude this compound.
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TLC Analysis: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.3 for the desired product.[6] A good starting point is a mixture of Hexanes and Ethyl Acetate.
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Column Packing (Slurry Method):
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Select an appropriate size column (e.g., 40 mm diameter).
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Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]
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Prepare a slurry of silica gel (e.g., 40-60 g) in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexanes).[9]
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Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[9] Add a protective layer of sand on top of the silica bed.
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Equilibrate the column by running 2-3 column volumes of the mobile phase through it. Do not let the solvent level drop below the top layer of sand.[9]
-
-
Sample Loading (Dry Loading):
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Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 g of silica gel to the solution and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained.[5]
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Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution). For example:
-
10% Ethyl Acetate in Hexanes (5 column volumes)
-
Gradient to 30% Ethyl Acetate in Hexanes (10 column volumes)
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Isocratic at 30% Ethyl Acetate in Hexanes until the product has eluted.
-
-
Collect fractions in test tubes and monitor the elution using TLC.
-
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This protocol provides a method for the final purification of this compound that is already reasonably pure (>90%).
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Solvent Selection: Choose a suitable solvent or solvent pair (e.g., isopropanol or ethyl acetate/hexanes).
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Dissolution: Place the semi-pure compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[8]
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Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, add a small amount of activated charcoal, and then heat it back to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization:
-
If using a single solvent, cover the flask and allow it to cool slowly to room temperature.
-
If using a solvent pair, slowly add the hot anti-solvent (e.g., hexanes) until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate, then cover the flask and allow it to cool.
-
-
Isolation and Drying:
-
Once crystallization is complete (the solution can be placed in an ice bath to maximize yield), collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. 1H-Indazole, 5,7-dichloro- Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Overcoming regioselectivity issues in 5,7-Dichloro-1H-indazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming regioselectivity challenges during the synthesis of 5,7-Dichloro-1H-indazole and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of this compound, a critical step in the synthesis of many pharmaceutical compounds.
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of N-alkylated product | 1. Incomplete deprotonation of the indazole. 2. Poor reactivity of the alkylating agent. 3. Steric hindrance from the C7-chloro substituent. | 1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. Use a more reactive alkylating agent (e.g., alkyl iodide or triflate instead of bromide or chloride). Increase the reaction temperature. 3. For N1-alkylation, the C7-substituent may require longer reaction times or higher temperatures. For N2-alkylation, this hindrance is less of a factor. |
| Poor regioselectivity (mixture of N1 and N2 isomers) | 1. Suboptimal choice of base and solvent. 2. Reaction conditions favoring a mixture of kinetic and thermodynamic products. | 1. For N1-selectivity , use NaH in THF. This combination promotes the formation of a sodium salt that favors alkylation at the N1 position. 2. For N2-selectivity , consider Mitsunobu conditions (e.g., PPh₃, DIAD) or explore conditions that favor the kinetic product. The electron-withdrawing nature of the chlorine at C7 may inherently favor N2 alkylation under certain conditions. |
| Formation of side products | 1. Reaction with atmospheric moisture. 2. Decomposition of starting materials or products at high temperatures. | 1. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction closely by TLC or LC-MS and avoid unnecessarily high temperatures or prolonged reaction times. |
| Difficulty in separating N1 and N2 isomers | Isomers have similar polarities. | Optimize the reaction to favor one isomer. If separation is necessary, try different solvent systems for column chromatography (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) or consider preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective synthesis of this compound derivatives?
A1: The main challenge lies in controlling the site of N-alkylation. The this compound has two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation can often lead to a mixture of both N1- and N2-substituted products. The electron-withdrawing nature of the two chlorine atoms decreases the overall nucleophilicity of the indazole ring, which can affect reaction rates.
Q2: Which reaction conditions favor the formation of the N1-alkylated isomer of this compound?
A2: For many substituted indazoles, N1-alkylation is favored under conditions that allow for thermodynamic control. The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a widely recommended method to achieve high N1-selectivity.[1][2] This is because the sodium cation is believed to coordinate with the N2 atom, sterically hindering alkylation at that position.
Q3: How can I promote the synthesis of the N2-alkylated isomer?
A3: N2-alkylation is often favored under kinetic control. For indazoles with electron-withdrawing substituents at the C7 position (such as the chloro group in this compound), N2-selectivity can be enhanced.[3][4] Mitsunobu conditions, using reagents like triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), have been shown to favor N2-alkylation for some indazoles.[2][4]
Q4: How do the 5- and 7-chloro substituents influence regioselectivity?
A4: The chlorine atoms are electron-withdrawing, which can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. The C7-chloro group, in particular, can exert a significant steric effect, potentially hindering the approach of an alkylating agent to the N1 position, which might lead to a preference for N2-alkylation under certain conditions.
Q5: Are there alternative methods to achieve regioselective synthesis without direct alkylation?
A5: Yes, an alternative strategy is to introduce the desired substituent before the indazole ring is formed. This can be achieved through cyclization reactions using appropriately substituted hydrazines and carbonyl compounds. For example, reacting a substituted hydrazine with a 2-halo-4,6-dichlorobenzaldehyde derivative can lead to the regioselective formation of the desired N-substituted indazole.
Data on Regioselective N-Alkylation of Substituted Indazoles
While specific data for this compound is limited in the literature, the following tables provide data for other substituted indazoles, which can serve as a guide for experimental design.
Table 1: Conditions Favoring N1-Alkylation
| Indazole Substrate | Base | Solvent | Alkylating Agent | N1:N2 Ratio | Total Yield (%) | Reference |
| 3-Carboxymethyl-1H-indazole | NaH | THF | n-Pentyl bromide | >99:1 | 95 | [3] |
| 3-tert-Butyl-1H-indazole | NaH | THF | n-Pentyl bromide | >99:1 | 92 | [3] |
| 3-COMe-1H-indazole | NaH | THF | n-Pentyl bromide | >99:1 | 98 | [3] |
| 5-Bromo-1H-indazole | NaH | THF | Benzyl bromide | 95:5 | 85 | [2] |
Table 2: Conditions Favoring N2-Alkylation
| Indazole Substrate | Reagents | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| 1H-Indazole | PPh₃, DIAD, n-Pentanol | THF | 1:2.5 | 78 | [2][4] |
| 7-Nitro-1H-indazole | NaH | THF | n-Pentyl bromide | 4:96 | 91 |
| 7-CO₂Me-1H-indazole | NaH | THF | n-Pentyl bromide | 4:96 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation
This protocol is adapted from established methods for achieving high N1-regioselectivity.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1-0.2 M).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
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Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise at room temperature.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to proceed to completion.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective N2-Alkylation (Mitsunobu Conditions)
This protocol provides a general method that often favors N2-alkylation.
-
Preparation: To a solution of this compound (1.0 eq.), the corresponding alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF, cool the mixture to 0 °C.
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Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir overnight.
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Concentration: Remove the solvent under reduced pressure.
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Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.
Visualizations
The following diagrams illustrate the key decision-making processes and workflows in the synthesis of N-substituted 5,7-dichloro-1H-indazoles.
Caption: Decision pathway for regioselective N-alkylation.
Caption: Troubleshooting workflow for N-alkylation reactions.
References
Technical Support Center: Synthesis of 5,7-Dichloro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Dichloro-1H-indazole. The content is structured to address specific issues that may be encountered during the experimental process, with a focus on side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and direct synthetic route to this compound is through the diazotization of 2,4-dichloro-6-methylaniline, followed by an intramolecular cyclization. This method is favored for its atom economy and the availability of the starting material.
Q2: What are the most likely side products in the synthesis of this compound?
A2: The primary side products encountered during this synthesis typically arise from the diazotization and cyclization steps. These can include:
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5,7-Dichloro-2H-indazole: An isomer of the desired product.
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2,4-Dichloro-6-methylphenol: Formed by the reaction of the diazonium salt intermediate with water.
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Azo-coupled dimers: Resulting from the reaction of the diazonium salt with unreacted 2,4-dichloro-6-methylaniline.
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Incomplete cyclization products: Such as diazonium salt intermediates that have not cyclized.
Q3: How can I differentiate between the desired this compound and the 5,7-Dichloro-2H-indazole isomer?
A3: Spectroscopic methods are the most effective way to distinguish between the 1H and 2H isomers. In ¹H NMR spectroscopy, the chemical shift of the proton on the nitrogen-bearing carbon of the pyrazole ring can be a key differentiator. Chromatographic techniques such as HPLC can also be used to separate the two isomers, and their distinct UV-Vis spectra can aid in their identification and quantification.
Q4: What are the critical reaction parameters to control to minimize side product formation?
A4: Temperature control during the diazotization step is crucial. This reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt, which can lead to the formation of phenolic impurities. The pH of the reaction medium and the rate of addition of the diazotizing agent (e.g., sodium nitrite) are also important factors to control.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired this compound | 1. Incomplete diazotization of the starting aniline. 2. Decomposition of the diazonium salt intermediate. 3. Inefficient cyclization. | 1. Ensure the use of a slight excess of the diazotizing agent and verify its presence with starch-iodide paper. 2. Maintain a low reaction temperature (0-5 °C) throughout the diazotization and coupling steps. 3. Optimize the cyclization conditions, such as temperature and reaction time. Consider a change of solvent. |
| Presence of a significant amount of 2,4-Dichloro-6-methylphenol impurity | The reaction temperature during diazotization was too high, leading to the hydrolysis of the diazonium salt. | Strictly maintain the reaction temperature at 0-5 °C. Use of an ice-salt bath can be effective. Ensure rapid consumption of the diazonium salt in the subsequent cyclization step. |
| Formation of colored impurities (azo-coupled byproducts) | The reaction conditions favor the electrophilic attack of the diazonium salt on the electron-rich aromatic ring of the starting aniline. | Ensure a sufficiently acidic medium to decrease the reactivity of the free aniline. Slow, controlled addition of the diazotizing agent can also minimize the concentration of diazonium salt available for side reactions. |
| Detection of the 5,7-Dichloro-2H-indazole isomer | The cyclization conditions may favor the formation of the thermodynamically less stable 2H-isomer. | Modification of the cyclization conditions, such as the choice of solvent and temperature, can influence the regioselectivity. Purification by column chromatography is often necessary to separate the isomers. |
| Difficult to purify the final product | Presence of multiple, closely related impurities. | Employ a multi-step purification protocol, which may include recrystallization from a suitable solvent system followed by column chromatography. Acid-base extraction can also be effective in removing non-basic impurities. |
Experimental Protocols
Protocol: Synthesis of this compound from 2,4-Dichloro-6-methylaniline
Materials:
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2,4-Dichloro-6-methylaniline
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Sodium nitrite (NaNO₂)
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Concentrated Hydrochloric Acid (HCl)
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Glacial Acetic Acid
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Deionized water
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dichloro-6-methylaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
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Cool the solution to 0-5 °C using an ice-salt bath.
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Prepare a solution of sodium nitrite (1.1 eq) in deionized water and add it dropwise to the aniline solution via the dropping funnel, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt can be monitored using starch-iodide paper.
-
-
Cyclization:
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Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization progress can be monitored by Thin Layer Chromatography (TLC).
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Maintain the temperature until the reaction is complete (typically 2-4 hours).
-
-
Work-up and Purification:
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Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
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Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Potential side product formation pathways.
Caption: A logical troubleshooting workflow for synthesis optimization.
Technical Support Center: Synthesis of 5,7-Dichloro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,7-Dichloro-1H-indazole synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most established method for the synthesis of this compound is based on the Jacobson and Huber reaction. This involves the nitrosation of an N-acetylated ortho-toluidine derivative, followed by an intramolecular cyclization.[1][2] Specifically, the synthesis starts from 2,4-dichloro-6-methylaniline, which is first acetylated and then subjected to diazotization and ring closure to form the desired indazole.
Q2: What are the critical reaction parameters that influence the yield of this compound?
A2: The key parameters that significantly impact the yield include:
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Temperature Control: Maintaining a low temperature (typically between 1-4°C) during the nitrosation step is crucial to prevent the decomposition of the unstable N-nitroso intermediate.[1]
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Purity of Starting Materials: The purity of 2,4-dichloro-6-methylaniline and other reagents is important to avoid side reactions.
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Dehydrating Agent: The presence of a dehydrating agent, such as acetic anhydride, is necessary to consume the water generated during nitrosation, which can otherwise interfere with the reaction.[2]
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Nitrosating Agent: The choice and controlled addition of the nitrosating agent (e.g., sodium nitrite, nitrous gases) are critical for efficient conversion.[1][2]
Q3: What are the potential side products in the synthesis of this compound?
A3: Potential side products can include:
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Unreacted N-acetyl-2,4-dichloro-6-methylaniline: Incomplete nitrosation or cyclization will result in the presence of the starting material.
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Formation of Phenolic Impurities: Decomposition of the diazonium intermediate can lead to the formation of corresponding phenols.
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Over-nitrosation or other side reactions: Poor control of reaction conditions can lead to a complex mixture of byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Samples can be taken at regular intervals and analyzed to observe the consumption of the starting material and the formation of the product. A color change in the reaction mixture can also be an indicator of the completion of the nitrosation step; for instance, a persistent black-green color may suggest an excess of N₂O₃.[1]
Q5: What is the recommended method for purifying the final product?
A5: The crude this compound can be purified by vacuum distillation.[1] Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | 1. Incomplete nitrosation. 2. Decomposition of the N-nitroso intermediate due to high temperature. 3. Insufficient dehydrating agent. | 1. Ensure slow and steady addition of the nitrosating agent. Check for a persistent color change indicating excess nitrosating agent. 2. Strictly maintain the reaction temperature between 1-4°C during nitrosation. 3. Use a sufficient excess of acetic anhydride. |
| Product is a Dark Oil or Tar | 1. Side reactions due to impurities in the starting material. 2. Reaction temperature was too high during nitrosation or cyclization. | 1. Ensure the purity of 2,4-dichloro-6-methylaniline before starting the reaction. 2. Carefully control the temperature at all stages of the reaction. |
| Difficulty in Isolating the Product | 1. The product may be soluble in the aqueous layer during workup if the pH is too low. 2. Inefficient extraction. | 1. Ensure the aqueous solution is made sufficiently basic (e.g., with excess ammonia) to precipitate the indazole.[1] 2. Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery. |
| Purified Product has a Low Melting Point | 1. Presence of impurities. | 1. Repeat the purification step (vacuum distillation or recrystallization). Consider using column chromatography for further purification if necessary. |
Experimental Protocols
The following is an adapted protocol for the synthesis of this compound based on the well-established procedure for the synthesis of unsubstituted 1H-indazole.[1]
Step 1: Acetylation of 2,4-Dichloro-6-methylaniline
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In a two-necked flask equipped with a thermometer and a gas inlet tube, prepare a mixture of glacial acetic acid and acetic anhydride.
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Slowly add 2,4-dichloro-6-methylaniline to the mixture. The acetylation reaction is exothermic, so cooling may be necessary to maintain the desired temperature.
Step 2: Nitrosation
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Cool the reaction mixture from Step 1 in an ice bath to a temperature between 1°C and 4°C.[1]
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Introduce nitrous gases, generated by the reaction of nitric acid with sodium nitrite, into the cooled solution at a rate that maintains the temperature within the specified range.[1]
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Continue the addition of nitrous gases until a persistent black-green color is observed, indicating the completion of the nitrosation.[1]
Step 3: Cyclization and Workup
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Pour the solution of the N-nitroso intermediate onto a mixture of ice and water and allow it to stand in an ice bath.
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The oily product that separates is extracted with a suitable organic solvent (e.g., benzene).
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The combined organic extracts are washed with ice water.
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The solvent is removed under reduced pressure.
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The residue is then heated in an inert solvent (e.g., benzene) to induce cyclization. The formation of the indazole is an exothermic process, and the temperature should be controlled.
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After the cyclization is complete, the solution is cooled and extracted with hydrochloric acid.
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The acidic extracts are combined and treated with excess ammonia to precipitate the crude this compound.[1]
Step 4: Purification
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The crude product is collected by filtration, washed with water, and dried.
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For further purification, vacuum distillation is recommended.[1]
Data Presentation
| Product | Yield of Crude Product | Yield of Pure Product (after vacuum distillation) |
| 1H-Indazole | 36–47% (up to 55-61% reported by submitters) | 33–43 g from 90 g of o-toluidine (up to 52-58% reported by submitters) |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
Troubleshooting 5,7-Dichloro-1H-indazole in cellular assays
Welcome to the technical support center for 5,7-Dichloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound after diluting my stock solution in aqueous cell culture medium. How can I solve this?
A1: This is a common issue related to the compound's low aqueous solubility. This compound is best dissolved in an organic solvent like DMSO to create a high-concentration stock solution.[1] When preparing working dilutions in your aqueous assay buffer or cell culture medium, ensure the final concentration of DMSO is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
For persistent solubility issues, consider the following:
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Vortexing: Vortex the solution thoroughly during and after dilution.[2]
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Additives: For cell-free assays, consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the assay buffer.[3]
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Carrier Proteins: Including a carrier protein such as Bovine Serum Albumin (BSA) in the medium can help mitigate non-specific binding to plasticware and improve solubility.[3]
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Solubility Test: Before beginning a cellular experiment, perform a simple solubility test by preparing the highest intended concentration in your medium, incubating for an hour, and centrifuging at high speed to check for a pellet.[3]
Q2: My results are highly variable between replicate wells and experiments. What are the potential causes?
A2: High variability often stems from issues with compound handling, stability, or assay conditions.
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Compound Precipitation: As mentioned in Q1, inconsistent solubility is a primary cause of variability. Visually inspect your diluted compound solutions for any cloudiness before adding them to cells.[3]
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Compound Instability: Prepare fresh working dilutions from your DMSO stock immediately before each experiment. Long-term storage of diluted aqueous solutions is not recommended.
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Non-Specific Binding: Hydrophobic compounds can adsorb to plastic surfaces of plates and pipette tips, reducing the effective concentration. Using low-retention plasticware can help minimize this effect.[3]
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Cellular Conditions: Ensure your cell culture practices are consistent. Factors like cell passage number, seeding density, and confluency can significantly impact experimental outcomes.
Q3: I'm observing unexpected cytotoxicity at concentrations where I don't anticipate on-target effects. What should I investigate?
A3: Unexpected cytotoxicity can arise from several sources:
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Off-Target Effects: The compound may be interacting with unintended cellular targets that induce cell death.[4] Consider performing counter-screens or testing the compound in a cell line that does not express the intended target.
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a non-toxic level for your specific cell line (usually <0.5%).
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Compound Degradation: The compound could be degrading into a more toxic substance in the cell culture medium. The stability of indazole derivatives can be influenced by media components.[5]
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Assay Artifacts: Some assay reagents can interact directly with the test compound. It is crucial to include cell-free controls (compound + assay reagents in medium) to rule out such artifacts.[6]
Q4: The compound is not showing any effect in my cellular assay, even at high concentrations. What could be the reason?
A4: A lack of activity can be due to several factors:
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Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
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Target Expression: Confirm that your chosen cell line expresses the target protein at a sufficient level.
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Target Engagement: The compound may not be binding to its intended target in the complex cellular environment. A Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm direct target engagement in intact cells.[7][8]
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Compound Inactivation: The compound may be rapidly metabolized by the cells into an inactive form.
Q5: What is the likely mechanism of action for this compound?
A5: While the specific targets of this compound are not extensively defined in the available literature, the indazole scaffold is a privileged structure in medicinal chemistry, frequently found in protein kinase inhibitors.[9][10][11] Many indazole derivatives have been developed as potent inhibitors of kinases involved in cell signaling pathways that control cell proliferation, survival, and angiogenesis, such as FGFR, EGFR, and ALK.[9][11][12] Therefore, it is plausible that this compound exerts its effects by inhibiting one or more protein kinases.
Troubleshooting Guides & Data
Physicochemical Properties
Proper experimental design requires an understanding of the compound's basic properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂N₂ | [13] |
| Molecular Weight | 187.03 g/mol | [13] |
| Melting Point | 200 °C | [13] |
| pKa (Predicted) | 10.74 ± 0.40 | [13] |
| Density (Predicted) | 1.571 ± 0.06 g/cm³ | [13] |
General Troubleshooting Workflow
This decision tree provides a logical workflow for addressing common issues encountered during cellular assays.
Hypothetical Kinase Inhibition Pathway
Many indazole derivatives function as kinase inhibitors. This diagram illustrates a generic signaling pathway that could be targeted.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the preparation of this compound for use in cellular assays.
-
Stock Solution Preparation:
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Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate at room temperature until the compound is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Immediately before use, thaw a stock solution aliquot.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Vortex each dilution gently but thoroughly.
-
Crucially, ensure the final DMSO concentration in the highest compound concentration well does not exceed a level toxic to your cells (typically <0.5%). Your vehicle control wells must contain the same final DMSO concentration.
-
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method for measuring cell metabolic activity, which serves as an indicator of cell viability.[1][14]
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Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[1]
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Compound Treatment: Prepare serial dilutions of this compound in culture medium as described in Protocol 1. Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
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MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting.
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Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[1]
Hypothetical MTT Assay Data
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 89.5 ± 6.2 |
| 5 | 65.1 ± 4.8 |
| 10 | 48.7 ± 3.9 |
| 25 | 21.3 ± 3.1 |
| 50 | 8.9 ± 2.5 |
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify that a compound binds to its target protein in a cellular context.[7][15] Ligand binding typically stabilizes the target protein, increasing the temperature at which it denatures and aggregates.[16]
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Cell Treatment: Culture cells to a high confluency. Treat the cells with either the vehicle (e.g., DMSO) or this compound at a desired concentration and incubate for a set period (e.g., 1 hour) at 37°C.
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Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at various temperatures for a short duration (e.g., 3 minutes), followed by a cooling step at room temperature. A typical temperature range might be 40°C to 70°C.
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Lysis: Lyse the cells to release intracellular proteins. This is often achieved through repeated freeze-thaw cycles using liquid nitrogen.
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Separation: Separate the soluble protein fraction from the aggregated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
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Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein remaining in the soluble fraction using a method like Western Blotting or ELISA.
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Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, direct target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Publications — CETSA [cetsa.org]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. 1H-Indazole, 5,7-dichloro- Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. mdpi.com [mdpi.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of 5,7-Dichloro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dichloro-1H-indazole. The information is designed to help minimize off-target effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with indazole-based kinase inhibitors?
A1: Indazole-containing compounds are known to be potent kinase inhibitors.[1] However, off-target effects can arise from a lack of complete selectivity.[1] Common off-target effects can include inhibition of kinases with structurally similar ATP-binding pockets, leading to unintended cellular responses.[2] For a comprehensive understanding of a compound's specificity, broad kinase screening is recommended.[3]
Q2: How can I determine the optimal concentration of this compound for my experiments while minimizing cytotoxicity?
A2: To determine the optimal concentration, it is essential to perform a dose-response study. This involves treating your cell line of interest with a range of concentrations of the compound and assessing both the desired on-target effect and cytotoxicity.[4] A cell viability assay, such as the MTT or LDH assay, can be used to measure cytotoxicity.[4][5] The goal is to identify a concentration that provides a significant on-target effect with minimal impact on cell viability.
Q3: My experimental results are inconsistent when using this compound. What could be the cause?
A3: Inconsistent results can stem from several factors. One common issue is compound stability in your experimental media and conditions. It is advisable to check the stability of the inhibitor over the time course of your experiment. Additionally, cell line-specific effects can lead to variability. Testing the compound in multiple cell lines can help distinguish between general and cell-specific responses. Finally, ensure accurate and consistent preparation of your compound stock solutions and dilutions.
Q4: What are the recommended control experiments when investigating the effects of this compound?
A4: To ensure that the observed phenotype is a direct result of inhibiting the intended target, several control experiments are crucial. A negative control, such as a structurally similar but inactive molecule, can help rule out non-specific effects. A positive control, a known inhibitor of the target, can validate the experimental setup. Furthermore, rescue experiments, where the target is overexpressed or a drug-resistant mutant is introduced, can confirm on-target activity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[2]2. Test inhibitors with different chemical scaffolds that target the same primary kinase. | Identification of unintended kinase targets that may be responsible for cytotoxicity. If cytotoxicity persists, it may be an on-target effect. |
| Inappropriate dosage | 1. Perform a detailed dose-response curve to determine the lowest effective concentration. 2. Consider reducing the treatment duration. | Minimized cytotoxicity while maintaining on-target activity. |
| Compound solubility issues | 1. Verify the solubility of the compound in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | Prevention of compound precipitation and elimination of solvent-induced toxicity. |
Issue 2: Lack of Expected Phenotype or Biological Effect
Possible Cause | Troubleshooting Step | Expected Outcome Inactive compound | 1. Verify the identity and purity of your this compound stock. 2. Prepare fresh dilutions for each experiment. | Confirmation of compound integrity and activity. Low target expression in the cellular model | 1. Confirm the expression of the target protein in your cell line using Western blotting or qPCR. | Selection of an appropriate cell model with sufficient target expression. Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response and potentially uncovering synergistic drug combinations.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents hypothetical data from a kinome-wide screen to illustrate how the selectivity of this compound might be represented.
| Kinase Target | % Inhibition at 1 µM | IC₅₀ (nM) |
| Primary Target Kinase A | 95% | 50 |
| Off-Target Kinase B | 75% | 500 |
| Off-Target Kinase C | 52% | 1,200 |
| Off-Target Kinase D | 20% | >10,000 |
| Off-Target Kinase E | 5% | >10,000 |
Table 2: Hypothetical Cytotoxicity Profile of this compound
This table shows example data from a cell viability assay in different cell lines.
| Cell Line | Assay Type | IC₅₀ (µM) |
| Cancer Cell Line 1 (High Target Expression) | MTT | 5 |
| Cancer Cell Line 2 (Low Target Expression) | MTT | 25 |
| Normal Fibroblast Cell Line | MTT | >50 |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. From this stock, create a working concentration for the assay (e.g., 100 µM).
-
Assay Plate Setup: Use a multi-well plate containing a panel of purified recombinant human kinases. Add the test compound at a final concentration (e.g., 1 µM) to each well containing a specific kinase. Include appropriate positive and negative controls.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[6]
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control. For kinases showing significant inhibition, perform follow-up dose-response experiments to determine the IC₅₀ values.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on cultured cells.[4]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value.[4]
Visualizations
Caption: Workflow for Investigating High Cytotoxicity.
Caption: On- and Off-Target Signaling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
Technical Support Center: 5,7-Dichloro-1H-indazole in Biochemical Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are utilizing 5,7-dichloro-1H-indazole in biochemical assays and may be encountering issues related to compound aggregation. The following information is designed to help identify and mitigate potential artifacts arising from the physicochemical properties of this and similar small molecules.
Troubleshooting Guides
Issue: Inconsistent IC50 values or steep dose-response curves.
Inconsistent IC50 values or unusually steep Hill slopes in your dose-response curves for this compound may be indicative of compound aggregation. Aggregates can sequester the target protein, leading to non-specific inhibition and unreliable data.
Initial Troubleshooting Steps:
-
Visual Inspection: Visually inspect the wells of your assay plate. Look for any signs of precipitation or turbidity, especially at higher concentrations of this compound.
-
Detergent Test: A common and effective method to diagnose aggregation is to include a non-ionic detergent in your assay buffer. A significant rightward shift (increase) in the IC50 value in the presence of the detergent is a strong indicator that the observed inhibition is, at least in part, due to aggregation.
-
Centrifugation: Before performing the assay, centrifuge the solution of this compound in the assay buffer at high speed (e.g., >15,000 x g) for 30 minutes. Carefully take the supernatant and test its activity. A loss of inhibitory activity in the supernatant suggests that the active species was the aggregated or precipitated compound.
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a problem in biochemical assays?
A1: Compound aggregation is a phenomenon where small molecules self-associate in solution to form colloidal particles. These aggregates can non-specifically inhibit enzymes and other proteins by sequestering them on the surface of the aggregate, leading to false-positive results. This is not a true representation of the compound's specific activity against the target and can lead to wasted time and resources in drug discovery projects.
Q2: Is this compound prone to aggregation?
A2: While there is limited specific data on the aggregation of this compound, its physicochemical properties, such as its dichlorinated heterocyclic structure, may contribute to a higher lipophilicity, which is often associated with a greater tendency to aggregate in aqueous buffers. Compounds with similar characteristics have been known to form aggregates. Therefore, it is crucial to experimentally assess the potential for aggregation under your specific assay conditions.
Q3: How can I prevent or minimize the aggregation of this compound in my assays?
A3: The most effective strategy is to include a small amount of a non-ionic detergent, such as Triton X-100 or Tween-20, in your assay buffer. Typically, a concentration of 0.01% to 0.1% (v/v) is sufficient to disrupt the formation of aggregates. It is also advisable to work with the lowest effective concentration of your target protein and to ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is kept to a minimum (ideally ≤1%).
Q4: What other techniques can I use to confirm the aggregation of this compound?
A4: Dynamic Light Scattering (DLS) is a powerful biophysical technique that can directly detect the presence of aggregates in a solution by measuring the size distribution of particles. An increase in particle size with increasing concentration of this compound is a strong indication of aggregation.
Data Presentation
Table 1: Hypothetical Effect of Detergent on the IC50 of an Aggregating Kinase Inhibitor
| Assay Condition | IC50 (µM) | Hill Slope | Interpretation |
| Standard Buffer | 1.5 | 3.2 | Steep Hill slope and potent IC50 may suggest aggregation. |
| Buffer + 0.01% Triton X-100 | 25.0 | 1.1 | Significant increase in IC50 and a more classical Hill slope suggest the initial activity was likely due to aggregation. |
Experimental Protocols
Protocol 1: Detergent-Based Assay to Diagnose Aggregation
Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.
Methodology:
-
Prepare two sets of assay buffers:
-
Buffer A: Your standard assay buffer.
-
Buffer B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Prepare serial dilutions of this compound in both Buffer A and Buffer B.
-
Perform your standard biochemical assay using both sets of compound dilutions.
-
Generate dose-response curves and calculate the IC50 values and Hill slopes for both conditions.
-
Analysis: A significant increase in the IC50 value and a decrease in the Hill slope (closer to 1) in the presence of Triton X-100 strongly suggests that the inhibitory activity observed in the standard buffer is an artifact of aggregation.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly detect the formation of this compound aggregates in solution.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume quartz cuvette
-
Syringe filters (0.2 µm)
-
Filtered assay buffer
-
Stock solution of this compound in DMSO
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in your filtered assay buffer. Ensure the final DMSO concentration is constant across all samples and does not exceed 1%.
-
Include a buffer-only control.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to your assay temperature.
-
Place the cuvette with your sample in the instrument and allow it to thermally equilibrate.
-
Perform the DLS measurement to obtain the particle size distribution.
-
-
Data Analysis:
-
Compare the size distributions across the different concentrations of this compound.
-
The appearance of larger particles (typically in the range of 100-1000 nm) at higher compound concentrations is indicative of aggregation.
-
Mandatory Visualization
Caption: A workflow for troubleshooting suspected aggregation of this compound.
Caption: Mechanism of detergent action in preventing compound aggregation.
Technical Support Center: Enhancing the Bioavailability of 5,7-Dichloro-1H-indazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of 5,7-Dichloro-1H-indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the bioavailability of this compound derivatives?
This compound derivatives, like many kinase inhibitors, often exhibit poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability.[1][2] This low solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete drug absorption and high variability in patient response.[2] The lipophilic nature of the indazole core contributes to this issue.
Q2: What are the general strategies to improve the bioavailability of poorly soluble compounds like indazole derivatives?
There are three main approaches to enhance the bioavailability of poorly soluble drugs:
-
Formulation Strategies: These methods aim to improve the dissolution rate and solubility of the drug without altering its chemical structure. Techniques include particle size reduction (micronization and nanosizing), solid dispersions, and lipid-based formulations.[3][4]
-
Chemical Modifications: This involves altering the chemical structure of the drug to create a new molecular entity with improved physicochemical properties. Common approaches include salt formation and the development of prodrugs.[5][6]
-
Nanotechnology-Based Drug Delivery Systems: This advanced approach utilizes nanocarriers to improve drug solubility, protect the drug from degradation, and facilitate its transport across biological membranes.[7][8]
Q3: Are there specific examples of successful bioavailability enhancement for approved indazole-based drugs?
Yes, several approved kinase inhibitors with an indazole core have employed various strategies to ensure adequate bioavailability for oral administration.
-
Niraparib: This PARP inhibitor has an oral bioavailability of approximately 73%.[9][10] While specific formulation details are proprietary, the high bioavailability suggests successful formulation development to overcome solubility challenges.
-
Axitinib: This tyrosine kinase inhibitor has an absolute bioavailability of about 58%.[11][12] To address its poor dissolution, a liquisolid compact formulation using PEG 200, Fujicalin SG, and Aerosil 200 has been shown to significantly improve its dissolution rate and oral bioavailability.[3]
-
Pazopanib: This multi-targeted tyrosine kinase inhibitor also suffers from poor solubility.[4] Strategies like supersaturated liquid formulations, hot-melt extrusion with polymers like Kollidon VA64 and Affinisol 15LV, and encapsulation in PLGA nanoparticles have been successfully used to enhance its dissolution and bioavailability.[4][13][14]
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Animal Studies
Possible Cause: Poor aqueous solubility and slow dissolution of the this compound derivative.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility at different pH values.
-
Assess the solid-state properties (crystallinity, polymorphism).
-
-
Formulation Optimization:
-
Particle Size Reduction: Micronize the compound to increase the surface area for dissolution. Nanosuspensions can also be explored.
-
Amorphous Solid Dispersions: Prepare solid dispersions with polymers like PVP, HPMC, or Soluplus® to enhance the dissolution rate. Hot-melt extrusion is a viable technique.[13]
-
Lipid-Based Formulations: For highly lipophilic compounds, consider self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles.
-
-
Chemical Modification:
-
Salt Formation: If the molecule has an ionizable group, forming a salt can significantly increase solubility.[15][16] Screen various pharmaceutically acceptable counter-ions.
-
Prodrug Approach: Synthesize a more soluble prodrug that converts to the active compound in vivo. N-acyloxymethyl analogues have shown promise for improving the aqueous solubility of indazoles.[5]
-
Issue 2: Compound Precipitates in the Gastrointestinal Tract upon Administration
Possible Cause: The compound may dissolve in the stomach's acidic environment but precipitate in the higher pH of the intestine.
Troubleshooting Steps:
-
pH-Dependent Solubility Profile: Determine the solubility of the compound across a range of physiological pH values (1.2 to 7.4).
-
Precipitation Inhibitors: Include precipitation-inhibiting polymers in the formulation. For example, in a supersaturated liquid formulation of pazopanib, polyvinylpyrrolidone K30 (PVP K30) acted as a synergistic precipitation inhibitor.[14]
-
Nanoparticle Formulation: Encapsulating the drug in nanoparticles, such as those made from PLGA, can protect it from pH-induced precipitation and provide a sustained release.[4][7]
Quantitative Data Summary
| Drug | Formulation/Modification | Bioavailability/Solubility Improvement | Reference |
| Niraparib | Oral Capsule | Absolute oral bioavailability of ~73% | [9][10][17] |
| Axitinib | Liquisolid Compact | 2.03-fold increase in oral bioavailability compared to directly compressed tablets. | [3] |
| Axitinib | Oral Tablet | Absolute bioavailability of ~58% | [11][12] |
| Pazopanib | PLGA Nanoparticles | Sustained release over 7 days with an entrapment efficiency of 33.9 ± 2.5%. | [4][7] |
| Pazopanib | Supersaturated Liquid Formulation | Over 50-fold increase in dispersion solubility at pH 6.8 compared to glycerol alone. | [14] |
| Pazopanib | Hot-Melt Extrusion (with Soluplus®) | A 300 mg dose of the developed formulation showed similar exposure to an 800 mg dose of the standard formulation. | [18] |
| Indazole Derivative | N-acyloxymethyl Prodrug | Increased aqueous solubility and susceptibility to enzymatic hydrolysis. | [5] |
| Indazole Derivative | Hydrochloride Salt | Significantly improved aqueous solubility. | [19] |
Experimental Protocols
Protocol 1: Preparation of Axitinib Liquisolid Compacts
This protocol is adapted from a study aimed at improving the dissolution and bioavailability of axitinib.[3]
-
Preparation of the Liquid Medication:
-
Dissolve a specific amount of Axitinib in polyethylene glycol 200 (PEG 200) to form a solution or suspension.
-
-
Formation of the Liquisolid System:
-
Add the liquid medication to a carrier material (e.g., Fujicalin SG) in a mortar.
-
Mix thoroughly to ensure uniform distribution of the liquid onto the carrier particles.
-
Add a coating material (e.g., Aerosil 200) to the mixture and blend to create a dry, free-flowing powder.
-
-
Tableting:
-
Compress the resulting liquisolid powder into tablets using a standard tablet press.
-
-
Evaluation:
-
Perform in vitro dissolution studies to compare the release profile of the liquisolid compacts to that of directly compressed tablets of the pure drug.
-
Characterize the solid-state properties using techniques like DSC and PXRD to confirm the dispersion of the drug.
-
Protocol 2: Formulation of Pazopanib-Loaded PLGA Nanoparticles
This protocol is based on a method for preparing pazopanib nanoparticles to enhance bioavailability and achieve sustained release.[4][7]
-
Preparation of the Organic Phase:
-
Dissolve a defined amount of Pazopanib and poly(DL-lactide-co-glycolide) (PLGA) in a suitable organic solvent or solvent mixture (e.g., DMSO and Acetone).
-
-
Emulsification:
-
Prepare an aqueous phase, which may contain a surfactant or stabilizer.
-
Add the organic phase dropwise to the aqueous phase under continuous stirring to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Continue stirring the emulsion overnight to allow for the complete evaporation of the organic solvent.
-
-
Nanoparticle Isolation and Purification:
-
Isolate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times to remove any unentrapped drug and excess surfactant.
-
Resuspend the purified nanoparticles in a suitable medium for further characterization or administration.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Calculate the drug entrapment efficiency.
-
Conduct in vitro drug release studies to assess the release profile.
-
Visualizations
Caption: Overview of strategies to enhance the bioavailability of indazole derivatives.
Caption: Workflow for preparing and characterizing drug-loaded nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and development of Fujicalin-based axitinib liquisolid compacts for improved dissolution and bioavailability to treat renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation and evaluation of pazopanib-loaded PLGA nanoparticles for enhanced bioavailability and sustained release in cancer chemotherapy - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. Discovery of a new HIV-1 inhibitor scaffold and synthesis of potential prodrugs of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Inlyta (axitinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. QbD-Based Development and Evaluation of Pazopanib Hydrochloride Extrudates Prepared by Hot-Melt Extrusion Technique: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supersaturated Liquid Formulation of Pazopanib Hydrochloride Loaded with Synergistic Precipitation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of the absolute oral bioavailability of niraparib by simultaneous administration of a 14C-microtracer and therapeutic dose in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of 5,7-Dichloro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 5,7-dichloro-1H-indazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Issue 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers
-
Question: My reaction is producing a mixture of N1 and N2 alkylated this compound isomers. How can I improve the selectivity for the desired isomer?
-
Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge, primarily influenced by the interplay of steric and electronic factors, as well as reaction conditions.[1] For this compound, the chlorine atom at the C7 position is expected to exert a significant steric and electronic influence on the regiochemical outcome.[2][3][4][5]
Strategies to Enhance N1-Selectivity (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable.[2][5][6][7] Conditions that allow for equilibration will favor the N1-alkylated product.[2][5]
-
Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[1][2][3][4] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering alkylation at that position.[1][4][8]
-
Reaction Conditions: Allowing the reaction to reach thermodynamic equilibrium, for instance by prolonged reaction times or elevated temperatures, can favor the more stable N1 isomer.[1][2]
Strategies to Enhance N2-Selectivity (Kinetic Product):
-
Steric Hindrance at C7: The presence of the chloro group at the C7 position in your substrate may inherently favor N2-alkylation by sterically hindering the N1 position. Studies on 7-substituted indazoles have shown that electron-withdrawing groups like nitro (NO₂) or carbomethoxy (CO₂Me) at C7 lead to excellent N2-regioselectivity (≥96%).[2][3][4][9]
-
Mitsunobu Conditions: Employing Mitsunobu conditions (e.g., an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD) in a solvent such as THF often shows a strong preference for the formation of the N2-regioisomer.[2]
-
Acid Catalysis with Diazo Compounds: A highly selective N2-alkylation can be achieved using diazo compounds in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH).[9][10][11]
-
Issue 2: Low Reaction Yield
-
Question: I am observing low yields for my N-alkylation reaction. What are the potential causes and how can I improve the conversion?
-
Answer: Low yields can stem from several factors, including incomplete deprotonation, poor reactivity of the alkylating agent, or side reactions.
Troubleshooting Steps:
-
Ensure Complete Deprotonation: When using a base like NaH, ensure the indazole is fully deprotonated before adding the alkylating agent. This can be facilitated by allowing sufficient stirring time after base addition.[5]
-
Choice of Base: The choice of base is critical. Strong bases like NaH or NaHMDS are often more effective than weaker bases like K₂CO₃, which can lead to incomplete conversion.[2] For instance, using K₂CO₃ in DMF can result in a nearly equal mixture of N1 and N2 isomers, indicating a lack of strong directional influence.[4][12]
-
Reactivity of the Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, consider switching to a more reactive one or using an alkyl tosylate.[2][3]
-
Reaction Temperature: Increasing the reaction temperature can improve the rate of reaction and overall conversion, but be mindful that it can also affect the regioselectivity.
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. For example, some base-solvent combinations may not be effective. Using THF with potassium or sodium carbonate bases has been shown to fail in producing N-alkylated products in some cases.[2]
-
Issue 3: Difficulty in Separating N1 and N2 Isomers
-
Question: The N1 and N2 isomers of my alkylated this compound are difficult to separate by column chromatography. Are there alternative purification methods?
-
Answer: The separation of N1 and N2 indazole isomers can indeed be challenging due to their similar polarities.[2][3][4]
Purification Strategies:
-
Chromatography Optimization: Meticulous optimization of the mobile phase for flash column chromatography is the most common approach. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients.
-
Recrystallization: If the isomers have different solubilities in a particular solvent system, recrystallization can be an effective method for purification, especially on a larger scale.[13]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution and yield pure isomers.
-
Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated, followed by a deprotection step.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the main challenge in the N-alkylation of this compound?
-
A1: The primary challenge is controlling the regioselectivity of the alkylation, as the reaction can occur at either the N1 or N2 position of the indazole ring, leading to the formation of a mixture of isomers.[1][2][3][4] The presence of two chlorine atoms, particularly at the C7 position, adds a layer of complexity due to their steric and electronic effects.[2][3][4]
-
-
Q2: How can I confirm the regiochemistry of my alkylated products?
-
A2: The regiochemistry of the N1 and N2 isomers can be unambiguously assigned using one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC).[2][4] The correlation between the protons of the N-alkyl group and the carbons of the indazole ring (specifically C3 and C7a) can differentiate the two isomers. Nuclear Overhauser Effect (NOE) experiments can also be informative.[4][12]
-
-
Q3: Does the nature of the alkylating agent affect the N1/N2 ratio?
-
A3: Yes, the alkylating agent can influence the regioselectivity. While the base and solvent often play a more dominant role, the structure of the electrophile can have an effect. For instance, bulky alkylating agents may show a preference for the less sterically hindered nitrogen atom. The choice between an alkyl halide and an alkyl tosylate can also impact the reaction.[2][3]
-
-
Q4: Are there methods to achieve N-alkylation without using a strong base?
-
A4: Yes, several methods avoid the use of strong bases like NaH.
-
Mitsunobu Reaction: This reaction uses an alcohol, PPh₃, and a dialkyl azodicarboxylate and typically favors N2-alkylation.[2]
-
Acid-Catalyzed Alkylation: Using a diazo compound with a catalytic amount of a strong acid like TfOH is highly selective for the N2 position.[9][10][11]
-
Reductive Amination: A two-step process involving the formation of an enamine with an aldehyde followed by reduction can be highly selective for N1-alkylation.[14]
-
-
Quantitative Data Summary
The following table summarizes the reported regioselectivity for the N-alkylation of various substituted indazoles under different reaction conditions. This data can serve as a reference for predicting the potential outcome for this compound.
| Indazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| 1H-Indazole | n-Pentyl bromide | K₂CO₃ | DMF | Room Temp | ~1:1 | [4][12] |
| 1H-Indazole | n-Pentanol | DIAD, PPh₃ | THF | Room Temp | 1:2.5 | [2] |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | [2][3][4] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | 4:96 | [2][3][4][9] |
| 7-Carbomethoxy-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | 4:96 | [2][3][4][9] |
| 1H-Indazole | Isobutyl tosylate | NaH | THF | 50 | 70:30 | [15][16] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Ethyl tosylate | Cs₂CO₃ | Dioxane | 90 | 96% yield of N1 | [8] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation (NaH/THF)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equivalents) dropwise to the suspension at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated this compound.[5]
Protocol 2: General Procedure for N2-Selective Alkylation (TfOH/Diazo Compound)
-
To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add the diazo compound (1.2 equivalents).
-
Cool the solution to 0 °C.
-
Add trifluoromethanesulfonic acid (TfOH, 0.1–0.2 equivalents) dropwise.
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure N2-alkylated this compound.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 14. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 15. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
Avoiding dehalogenation in cross-coupling reactions of 5,7-Dichloro-1H-indazole
Welcome to the technical support center for cross-coupling reactions involving 5,7-Dichloro-1H-indazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with this substrate, particularly the prevalent issue of dehalogenation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during cross-coupling reactions with this compound and offers potential solutions.
Q1: I am observing significant dehalogenation of my this compound starting material. What are the primary causes?
A1: Dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[1][2] The primary cause is the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[1] The resulting Pd-H species can then participate in a competing catalytic cycle that leads to the hydrodehalogenated product. N-heterocyclic halides, like indazoles, can be particularly susceptible to this side reaction.[1]
Q2: How can I minimize dehalogenation in my Suzuki-Miyaura coupling reaction?
A2: To minimize dehalogenation in Suzuki-Miyaura coupling, a careful selection of reaction parameters is crucial. Consider the following adjustments:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired cross-coupling pathway over the dehalogenation side reaction.[1]
-
Base Selection: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] Stronger bases, especially alkoxides, can promote the formation of Pd-H species.
-
Solvent Choice: Use aprotic solvents such as dioxane, THF, or toluene. Protic solvents like alcohols can be a source of hydrides, leading to increased dehalogenation.[1]
-
Water Content: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can contribute to dehalogenation. If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried. In aqueous systems, consider optimizing the water ratio.[1]
Q3: My Sonogashira coupling is yielding a complex mixture with significant starting material decomposition. What could be the issue?
A3: In Sonogashira couplings, the stability of the catalyst and the choice of base are critical. For a sensitive substrate like this compound, consider the following:
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, this can sometimes lead to alkyne homocoupling (Glaser coupling). If you observe significant byproduct formation, a copper-free Sonogashira protocol may be beneficial.
-
Base Selection: Amine bases like triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH) are commonly used. However, for sensitive substrates, a milder inorganic base like cesium carbonate or potassium carbonate might be more suitable.[3]
-
Ligand Choice: The use of appropriate phosphine ligands can stabilize the palladium catalyst and improve reaction outcomes.
Q4: I am attempting a Buchwald-Hartwig amination and observing low conversion and some dehalogenation. How can I improve my reaction?
A4: The success of Buchwald-Hartwig amination is highly dependent on the ligand and base combination. For N-heterocyclic halides, specialized ligands are often necessary.
-
Ligand Selection: For indazoles, ligands like tBuXphos have been shown to be effective.[4] These bulky, electron-rich ligands facilitate the catalytic cycle and can suppress dehalogenation.
-
Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice.
-
Catalyst Precursor: Using a pre-formed palladium catalyst can sometimes give more consistent results than generating the active catalyst in situ.
Q5: Is it possible to achieve selective mono-functionalization of this compound?
A5: Achieving selective mono-functionalization of dihalogenated heterocycles can be challenging and often depends on the relative reactivity of the two halogen positions. While specific data on the C5 vs. C7 reactivity of this compound is limited, general principles of cross-coupling suggest that electronic and steric factors will play a key role. The C7 position may be more sterically hindered, potentially allowing for some selectivity under carefully controlled conditions. To favor mono-substitution, consider:
-
Using a sub-stoichiometric amount of the coupling partner (e.g., 0.8-0.9 equivalents of boronic acid in a Suzuki coupling).
-
Employing milder reaction conditions (lower temperature, shorter reaction time).
-
Choosing a bulky coupling partner, which may favor reaction at the less sterically hindered position.
Further experimentation and careful reaction monitoring are essential to optimize for mono-functionalization.
Data Presentation
The following tables summarize typical reaction conditions for various cross-coupling reactions on haloindazoles, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromo-Indazoles
| Entry | Indazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| 2 | 7-Bromo-4-sulfonamido-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | Moderate to Good |
Data adapted from references[1][5]
Table 2: Sonogashira Coupling of Halo-Indoles/Indazoles
| Entry | Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | 93 |
| 2 | 3-Iodoindoles | Various terminal alkynes | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | DMF | 70 | 48 | Good |
Data adapted from references[6][7]
Table 3: Buchwald-Hartwig Amination of Halo-Indazoles
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |
| 1 | Bromo-indazole | Aniline | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOt-Bu | THF | 55 |
| 2 | Chloro-heterocycles | Primary Amines | Pd(OAc)₂ | CyPFtBu JosiPhos | - | - | - |
Data adapted from references[8][9]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the cross-coupling of this compound. Note: These are starting points and may require optimization for your specific substrate and coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling (Copper-Free)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or dioxane, 5 mL).
-
Reaction: Stir the reaction mixture at room temperature or heat as required.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visualizations
Troubleshooting Dehalogenation Workflow
Caption: A flowchart for systematically troubleshooting dehalogenation.
Key Factors Influencing Cross-Coupling Outcome
Caption: Factors influencing the outcome of cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 5,7-Dichloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dichloro-1H-indazole is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of various pharmacologically active compounds. Its rigid bicyclic structure and the presence of chlorine atoms, which can modulate physicochemical properties like lipophilicity and metabolic stability, make it a valuable intermediate in the development of therapeutic agents. The efficient and scalable synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering quantitative data, detailed experimental protocols, and visual pathway diagrams to aid researchers in selecting the most suitable method for their specific applications.
Key Synthetic Strategies at a Glance
The synthesis of this compound is predominantly achieved through two main strategies:
-
Route A: Diazotization and Cyclization of a Dichloro-o-toluidine Precursor: This classical and robust approach involves building the indazole ring from a suitably substituted aniline, specifically 3,5-dichloro-2-methylaniline. This method is generally favored for its high regioselectivity.
-
Route B: Direct Chlorination of the Indazole Core: This strategy involves the direct halogenation of the pre-formed 1H-indazole ring. While seemingly more direct, this route often suffers from a lack of regioselectivity, leading to a mixture of chlorinated isomers.
The following sections will delve into the specifics of these routes, providing a clear comparison of their performance and practicality.
Comparative Data of Synthesis Routes
| Parameter | Route A: Diazotization of 3,5-Dichloro-2-methylaniline | Route B: Direct Chlorination of 1H-Indazole |
| Starting Material | 3,5-Dichloro-2-methylacetanilide | 1H-Indazole |
| Key Reagents | Nitrosating agent (e.g., nitrogen oxides, alkyl nitrites) | Chlorinating agent (e.g., SO₂Cl₂, Cl₂) |
| Number of Steps | 2-3 (Acetylation, Nitrosation/Cyclization, optional Deacetylation) | 1 |
| Reported Yield | Moderate to High (Specific yield data not available in cited literature) | Variable; often leads to mixtures |
| Regioselectivity | High (Directs to the 5,7-dichloro isomer) | Low to Moderate (Non-selective, yields mixtures of di- and tri-chloro indazoles)[1] |
| Purification | Standard (Crystallization or chromatography) | Challenging (Requires separation of isomers) |
| Scalability | Generally scalable | Difficult to scale due to selectivity issues |
| Key Advantage | High regiochemical control | Fewer synthetic steps |
| Key Disadvantage | Requires multi-step synthesis of the precursor | Poor control over the position of chlorination |
Visualizing the Synthetic Pathways
The diagrams below illustrate the core transformations for each synthetic route, providing a clear visual comparison of their starting materials and chemical logic.
Caption: Comparative workflow of the two main synthesis routes.
Detailed Analysis of Synthesis Routes
Route A: Diazotization of 3,5-Dichloro-2-methylaniline Derivative
This classical approach, referenced in patent literature, stands as a reliable method for producing this compound with high regiochemical purity.[1] The synthesis typically begins with the N-acetylation of 3,5-dichloro-2-methylaniline to protect the amine and to direct the subsequent cyclization. The resulting acetanilide is then treated with a nitrosating agent to form an N-nitroso intermediate, which spontaneously cyclizes to form the 1-acetyl-5,7-dichloro-1H-indazole. A final hydrolysis step removes the acetyl group to yield the desired product.
Caption: Step-wise logical flow for the Diazotization Route.
Advantages:
-
High Regioselectivity: The positions of the substituents on the starting aniline dictate the final substitution pattern of the indazole, ensuring the formation of the desired 5,7-dichloro isomer.
-
Established Chemistry: The reactions involved (acetylation, nitrosation, cyclization) are well-understood and documented transformations in organic synthesis.
Disadvantages:
-
Multi-step Process: This route involves several distinct synthetic steps, potentially lowering the overall yield and increasing labor and material costs.
-
Handling of Hazardous Reagents: The use of nitrosating agents requires careful handling due to their potential toxicity and instability.
Route B: Direct Chlorination of 1H-Indazole
This approach is theoretically the most atom-economical, as it involves adding chlorine atoms directly to the commercially available 1H-indazole core. However, electrophilic aromatic substitution on the indazole ring is complex. The reaction is sensitive to conditions and can lead to a mixture of products. Chlorination can occur at various positions on the benzene ring (3, 4, 5, 6, 7), and controlling the reaction to selectively produce the 5,7-dichloro isomer is a significant challenge.
Caption: Outcome of the direct chlorination of 1H-indazole.
Advantages:
-
Fewer Steps: This is a one-step transformation from a readily available starting material.
Disadvantages:
-
Poor Regioselectivity: The primary drawback is the formation of a complex mixture of mono-, di-, and tri-chlorinated isomers, which are often difficult and costly to separate.[1]
-
Low Yield of Desired Product: Due to the formation of multiple side products, the yield of the specific 5,7-dichloro isomer is often low.
-
Process Control: The reaction outcome is highly dependent on the chlorinating agent, solvent, and temperature, making it difficult to control and reproduce.
Experimental Protocols
Protocol for Route A: Diazotization of 3,5-Dichloro-2-methylacetanilide (Adapted from General Principles)
This protocol is based on established chemical principles for indazole synthesis, as specific experimental data for this exact transformation was not available in the cited literature.[1][2]
Step 1: N-Acetylation of 3,5-Dichloro-2-methylaniline
-
Dissolve 3,5-dichloro-2-methylaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) to the solution.
-
Heat the mixture at reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain N-(3,5-dichloro-2-methylphenyl)acetamide.
Step 2: Nitrosation and Cyclization
-
Suspend the N-(3,5-dichloro-2-methylphenyl)acetamide (1.0 eq) in a suitable inert solvent like benzene or toluene.
-
Introduce a nitrosating agent. This can be achieved by passing nitrous gases (generated from sodium nitrite and a strong acid) through the cooled solution (0-5 °C) or by using an alkyl nitrite (e.g., isoamyl nitrite) in the presence of an acid scavenger like potassium acetate.
-
The reaction mixture is typically stirred at low temperature until the formation of the N-nitroso intermediate is complete, often indicated by a color change.
-
The mixture is then gently heated (e.g., 50-60 °C) to facilitate the intramolecular cyclization, which proceeds with the evolution of nitrogen gas.
-
Monitor the reaction by TLC for the formation of 1-acetyl-5,7-dichloro-1H-indazole.
Step 3: Hydrolysis to this compound
-
After the cyclization is complete, the solvent is removed under reduced pressure.
-
The crude 1-acetyl-5,7-dichloro-1H-indazole is then subjected to hydrolysis by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
After hydrolysis, the mixture is neutralized to precipitate the crude this compound.
-
The product is collected by filtration, washed with water, and purified by recrystallization (e.g., from ethanol/water) or column chromatography.
Conclusion
For the synthesis of this compound, the Diazotization and Cyclization of a 3,5-dichloro-2-methylaniline derivative (Route A) is the superior method for research and development purposes. Its primary advantage is the excellent control over regiochemistry, which ensures the exclusive formation of the desired 5,7-dichloro isomer. This specificity simplifies purification and leads to a more reliable and reproducible process, which is critical for the synthesis of pharmaceutical intermediates.
While the Direct Chlorination of 1H-indazole (Route B) offers a more concise route, its significant drawback of poor regioselectivity makes it impractical for producing a single, pure isomer. The resulting complex mixture of products would necessitate challenging and often inefficient purification steps, rendering this route less viable for most applications, especially on a larger scale. Therefore, despite its additional steps, Route A provides a more strategic and ultimately more efficient path to high-purity this compound.
References
Validating Kinase Inhibitory Activity: A Comparative Guide for Novel AXL Inhibitors
In the landscape of targeted oncology, the AXL receptor tyrosine kinase has emerged as a critical therapeutic target, implicated in tumor progression, metastasis, and the development of drug resistance.[1] The pursuit of novel small molecule inhibitors against AXL necessitates a robust validation framework to ascertain their potency, selectivity, and cellular efficacy. This guide provides a comprehensive, in-depth comparison of methodologies for validating the kinase inhibitory activity of a novel compound, using the well-characterized AXL inhibitor, Bemcentinib (R428), as an exemplar. While the specific compound 5,7-Dichloro-1H-indazole is not extensively characterized in publicly available literature, the principles and protocols outlined herein are universally applicable for the validation of any putative kinase inhibitor.
The Central Role of AXL Kinase in Oncology
AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[1] Its activation by its ligand, Gas6, initiates a cascade of downstream signaling events, prominently featuring the PI3K/AKT and MAPK/ERK pathways, which are fundamental drivers of cell survival, proliferation, and migration.[1] The validation of a novel AXL inhibitor, therefore, hinges on demonstrating its ability to effectively suppress this signaling axis.
Caption: AXL Signaling Pathway.
Biochemical Validation: Quantifying Direct Enzymatic Inhibition
The initial step in validating a novel kinase inhibitor is to ascertain its direct inhibitory effect on the purified kinase enzyme. This is typically achieved through in vitro biochemical assays that measure the reduction in kinase activity in the presence of the inhibitor.
Luminescence-Based Kinase Assay: A High-Throughput Approach
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely employed for their high sensitivity and suitability for high-throughput screening.[2][3] The principle of this assay is to quantify the amount of ADP produced during the kinase reaction.[2] A decrease in ADP production corresponds to an increase in kinase inhibition.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.[4]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., Bemcentinib) in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, a DMSO-only vehicle control, and a positive control inhibitor to the appropriate wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the AXL enzyme, and the specific peptide substrate.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well. Include a "no kinase" control which will serve as the 100% inhibition control.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Comparative Potency of AXL Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different kinase inhibitors.[5]
| Kinase Target | Bemcentinib (R428) IC50 (nM) | RXDX-106 IC50 (nM) | UNC2025 IC50 (nM) |
| AXL | 14 | ~10 | ~1 |
| MER | >500 | ~10 | ~1 |
| TYRO3 | >1000 | ~10 | >1000 |
Note: IC50 values are approximate and can vary based on assay conditions. Data compiled from publicly available sources.[1]
This data illustrates that while all three compounds inhibit AXL, Bemcentinib demonstrates high selectivity for AXL over the other TAM family members, MER and TYRO3.[1] In contrast, RXDX-106 is a pan-TAM inhibitor, and UNC2025 shows potent dual inhibition of MER and AXL.[1]
Cell-Based Validation: Confirming On-Target Activity
While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that the inhibitor can engage its target within a cellular context and exert the desired biological effect.[6][7]
Western Blotting for AXL Autophosphorylation
A direct measure of an inhibitor's on-target activity in cells is its ability to block the autophosphorylation of the kinase.[1] Western blotting is a widely used technique to detect changes in protein phosphorylation.[8]
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Culture a cancer cell line known to express AXL (e.g., A549 lung carcinoma cells). Treat the cells with varying concentrations of the test inhibitor for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[8] It is crucial to avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AXL (p-AXL). As a loading control, a separate blot or a stripped and re-probed blot should be incubated with an antibody for total AXL.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities to determine the relative inhibition of AXL phosphorylation at different inhibitor concentrations.
Hypothetical Cellular Activity Data
| Inhibitor Concentration (nM) | % Inhibition of AXL Phosphorylation |
| 0 (Vehicle) | 0 |
| 1 | 15 |
| 10 | 45 |
| 100 | 85 |
| 1000 | 98 |
This hypothetical data demonstrates a dose-dependent inhibition of AXL phosphorylation by the test compound, confirming its on-target activity in a cellular environment.
Conclusion: A Multi-Faceted Approach to Validation
The validation of a novel kinase inhibitor is a rigorous process that requires a combination of biochemical and cell-based assays. The biochemical assays provide quantitative data on the inhibitor's potency and selectivity against the purified enzyme, while cell-based assays confirm its ability to engage the target and modulate its activity in a more physiologically relevant setting. By employing the methodologies outlined in this guide, researchers can confidently characterize the inhibitory activity of novel compounds and make informed decisions regarding their potential for further development as therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Orthogonal Assays for Confirming 5,7-Dichloro-1H-indazole Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its frequent role as a core component of protein kinase inhibitors. While the specific biological target of 5,7-Dichloro-1H-indazole is not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests it may also function in this capacity. This guide provides a comprehensive framework for researchers to confirm the activity and elucidate the mechanism of action of novel compounds like this compound, assuming a primary hypothesis of kinase inhibition.
This guide outlines a tiered approach using orthogonal assays to build a robust body of evidence for the compound's activity, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based assays. We will use three representative kinase families frequently targeted by indazole derivatives—Fibroblast Growth Factor Receptors (FGFR), Protein Kinase B (Akt), and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases—as illustrative examples of how to apply these validation strategies.
Comparative Selectivity Profile of Kinase Inhibitors
To provide a clear benchmark, the following table presents representative data from key orthogonal assays for well-characterized inhibitors targeting FGFR, Akt, and Pim kinases. This allows for a direct comparison of the expected performance of a novel inhibitor like this compound.
| Assay Type | Metric | FGFR Inhibitor (e.g., Infigratinib) | Akt Inhibitor (e.g., MK-2206) | Pim-1 Inhibitor (e.g., SGI-1776) | This compound (Hypothetical Data) |
| Biochemical | TR-FRET IC₅₀ (nM) | 1.1 | 8 | 7 | To be determined |
| Biophysical | SPR Kᴅ (nM) | 5.2 | 25 | 15 | To be determined |
| Cellular Target Engagement | NanoBRET™ IC₅₀ (nM) | 20 | 150 | 50 | To be determined |
| Cellular Functional | p-Substrate Western Blot IC₅₀ (nM) | 35 (p-FRS2) | 250 (p-PRAS40) | 100 (p-BAD) | To be determined |
| Phenotypic | Cell Viability IC₅₀ (nM) | 50 (KMS-11 cells) | 500 (LNCaP cells) | 200 (MV-4-11 cells) | To be determined |
Experimental Workflow for Kinase Inhibitor Validation
A logical progression of experiments is crucial for efficiently validating a novel kinase inhibitor. The following workflow outlines a typical path from initial biochemical confirmation to cellular and phenotypic characterization.
Caption: A typical experimental workflow for validating a novel kinase inhibitor.
Signaling Pathways of Representative Kinase Targets
Understanding the signaling context of the putative target is essential for designing relevant cellular assays. The diagrams below illustrate the canonical signaling pathways for FGFR, Akt, and Pim kinases.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling cascade leading to cell proliferation.
Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival.
Pim-1 Signaling Pathway
Caption: The JAK/STAT pathway leading to Pim-1 expression and inhibition of apoptosis.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in drug discovery research. The following sections provide detailed methodologies for the key orthogonal assays discussed in this guide.
Biochemical Assay: TR-FRET Kinase Assay
Objective: To determine the in vitro potency of this compound by measuring its ability to inhibit the enzymatic activity of a purified kinase.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.
Materials:
-
Purified recombinant kinase (e.g., FGFR1, Akt1, or Pim-1)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop/detection buffer (e.g., 20 mM EDTA in TR-FRET dilution buffer)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer.
-
Add 2.5 µL of the diluted compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and fluorescein-labeled substrate in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at the Kₘ for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of stop/detection buffer containing the terbium-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at both the acceptor and donor wavelengths.
-
Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Biophysical Assay: Surface Plasmon Resonance (SPR)
Objective: To confirm the direct binding of this compound to the target kinase and to determine the binding affinity (Kᴅ) and kinetics (kₐ and kₔ).
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (the kinase) is immobilized and an analyte (the inhibitor) flows over the surface and binds.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant kinase
-
Running buffer (e.g., HBS-EP+)
-
This compound
Procedure:
-
Immobilize the purified kinase onto the sensor chip surface via amine coupling according to the manufacturer's protocol.
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the compound dilutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).
Cellular Target Engagement Assay: NanoBRET™
Objective: To measure the binding of this compound to its target kinase within living cells.[1]
Principle: The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method. The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound, BRET occurs. A test compound that competes with the tracer for binding will displace it, leading to a decrease in the BRET signal.[1]
Materials:
-
HEK293 cells
-
Plasmid encoding the kinase-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ tracer specific for the kinase family
-
Nano-Glo® substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well plates
Procedure:
-
Transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid and seed them into a 96-well plate.
-
After 24 hours, prepare serial dilutions of this compound.
-
Treat the cells with the compound dilutions and the NanoBRET™ tracer in Opti-MEM® and incubate for 2 hours at 37°C.
-
Add the Nano-Glo® substrate to all wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (donor and acceptor).
-
Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC₅₀ for target engagement.
Cellular Functional Assay: Western Blot for Downstream Substrate Phosphorylation
Objective: To determine if this compound inhibits the catalytic activity of its target kinase in a cellular context by measuring the phosphorylation of a known downstream substrate.[2]
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated form of a kinase's substrate, one can quantify the effect of an inhibitor on the kinase's activity.[2]
Materials:
-
Cancer cell line with an activated signaling pathway of interest (e.g., KMS-11 for FGFR3, LNCaP for Akt, MV-4-11 for Pim-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-substrate and anti-total-substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with a dose range of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the IC₅₀.
Phenotypic Assay: Cell Viability/Proliferation Assay
Objective: To assess the effect of this compound on the viability or proliferation of cancer cells that are dependent on the target kinase's activity.
Principle: Assays like the MTT or CellTiter-Glo® assay measure metabolic activity, which correlates with the number of viable cells. A decrease in signal upon treatment with the inhibitor indicates a cytotoxic or anti-proliferative effect.
Materials:
-
Cancer cell line dependent on the target kinase
-
This compound
-
96-well clear or opaque-walled plates
-
MTT reagent or CellTiter-Glo® reagent
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for 72 hours.
-
For the MTT assay, add MTT reagent and incubate for 4 hours, then add solubilization solution and read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent to the wells, incubate for 10 minutes, and read the luminescence.
-
Plot the cell viability as a percentage of the vehicle control against the compound concentration to determine the IC₅₀.
By employing this comprehensive suite of orthogonal assays, researchers can confidently validate the activity of this compound, confirm its molecular target, and establish a clear link between target engagement and a cellular phenotype. This rigorous approach is fundamental to the successful development of novel and selective therapeutic agents.
References
A Comparative Analysis of Dichloro-Substituted Indazoles as Potent Kinase Inhibitors
Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry for their broad range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1][2][3] Dichloro-substitution on the indazole scaffold has been a key strategy in developing potent kinase inhibitors, which are crucial in cancer therapy.[2]
Data Presentation: Potency of Dichloro-Indazole Analogues
The following table summarizes the in vitro inhibitory activity of selected dichloro-substituted indazole derivatives against the FGFR1 kinase. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is presented. Lower IC50 values are indicative of higher potency.
| Compound ID | Structure / Name | R Group / Substitution | Target Kinase | IC50 (nM) |
| 1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide | Phenyl | FGFR1 | 69.1 ± 19.8[1] |
| 2 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | 3-(4-methylpiperazin-1-yl)phenyl | FGFR1 | 30.2 ± 1.9[1] |
| 3 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine | 3-(3,4-dichlorophenyl) at C3, cyclopenta[b]quinolin-9-yl amine at C5 | FGFR1 | 100[4] |
Table 1: In vitro inhibitory activity of selected dichloro-substituted indazole derivatives against FGFR1 kinase.
The structure-activity relationship (SAR) studies on these series indicate that substitutions at various positions on the indazole ring and its appended groups significantly influence inhibitory potency. For instance, the addition of a 4-methylpiperazin-1-yl group to the N-phenyl ring (Compound 2) more than doubled the potency against FGFR1 compared to the unsubstituted N-phenyl analogue (Compound 1).[1]
Experimental Protocols
The determination of inhibitor potency is a critical step in drug discovery. The IC50 values presented above are typically determined using in vitro kinase assays. Below is a detailed methodology for a representative luminescence-based kinase assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method for measuring the activity of a kinase in the presence of an inhibitor by quantifying the amount of adenosine diphosphate (ADP) produced, which is directly proportional to kinase activity.
1. Materials:
-
Recombinant kinase (e.g., FGFR1)
-
Kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Test Compounds (Dichloro-indazole analogues)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO to achieve a range of concentrations for testing.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the FGFR1 enzyme and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted compounds or a DMSO control to the appropriate wells.
-
Add the kinase solution (e.g., 2 µL) to each well.
-
Incubate the plate for approximately 10-15 minutes at room temperature to allow for the binding of the inhibitor to the kinase.[5]
-
Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 2 µL). The ATP concentration should ideally be near its Km value for the specific kinase to ensure accurate and comparable IC50 determination.[6]
-
Incubate the plate at 30°C for 60 minutes.[7]
-
-
ADP Detection and Signal Measurement:
-
After the kinase reaction incubation, add the ADP-Glo™ Reagent (e.g., 5 µL) to each well. This terminates the kinase reaction and depletes any remaining ATP.
-
Incubate for 40 minutes at room temperature.[7]
-
Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction, produces a luminescent signal via luciferase.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a compatible plate reader.
-
3. Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal (or percent inhibition relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[7]
Mandatory Visualization
FGFR Signaling Pathway and Point of Inhibition
Fibroblast Growth Factor Receptors are transmembrane receptor tyrosine kinases. The binding of an FGF ligand, in conjunction with heparan sulfate, induces receptor dimerization and trans-autophosphorylation of the intracellular kinase domains.[8][9] This activation triggers several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cellular processes like proliferation, survival, and differentiation.[10][11] The dichloro-indazole analogues discussed act as ATP-competitive inhibitors, blocking the kinase activity of FGFR and thereby inhibiting these downstream signals.
Figure 1. Simplified FGFR signaling pathway and inhibition by dichloro-indazole analogues.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
Selectivity profiling of 5,7-Dichloro-1H-indazole against a kinase panel
Comparative Selectivity Profiling of Indazole-Based Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Note on 5,7-Dichloro-1H-indazole: Extensive searches of publicly available scientific literature and databases did not yield specific kinase selectivity profiling data for this compound. The indazole scaffold is a common feature in many kinase inhibitors, and its selectivity profile is highly dependent on the specific substitutions on the indazole ring. Therefore, to provide a valuable comparative guide within the indazole class, this document presents a detailed selectivity analysis of two well-characterized, clinically relevant indazole-based inhibitors: a highly selective Polo-like kinase 4 (PLK4) inhibitor, compound C05, and the multi-kinase inhibitor Axitinib. This comparison illustrates the spectrum of selectivity that can be achieved with the indazole scaffold.
Introduction to Indazole-Based Kinase Inhibitors
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a versatile starting point for designing potent and selective inhibitors. The selectivity of these inhibitors is a critical factor, influencing both their efficacy and their safety profile by minimizing off-target effects. This guide provides a comparative analysis of the kinase selectivity of a representative selective inhibitor, C05, and a multi-kinase inhibitor, Axitinib, both of which feature the indazole core.
Comparative Kinase Inhibition Profiles
The following table summarizes the kinase inhibition data for the selective PLK4 inhibitor C05 and the multi-kinase inhibitor Axitinib. The data highlights the diverse selectivity profiles that can be achieved through modifications of the indazole scaffold.
Table 1: Kinase Inhibition Profile of C05 and Axitinib
| Kinase Target | C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) |
| Primary Targets | ||
| PLK4 | 87.45% | 4.2 |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
| Off-Target Kinases | ||
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| CDK2/cyclin A | 25.78% | - |
| CDK4/cyclin D3 | 10.23% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| CHK1 | 18.67% | - |
Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.[1] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.[2][3]
Experimental Protocols
A generalized protocol for a common in vitro kinase inhibition assay is provided below. This type of assay is used to determine the potency of a compound against a specific kinase.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity and therefore less inhibition.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrate peptides
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
-
Test compounds (e.g., this compound analogs) dissolved in 100% DMSO
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in 100% DMSO. A 10-point, 3-fold serial dilution is common.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the kinase reaction buffer.
-
Add the kinase/substrate solution to the wells containing the compound.
-
Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Normalize the data to the controls (no inhibitor for 0% inhibition, and no enzyme for 100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibitor.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways of the primary targets of the representative indazole-based inhibitors, PLK4 and VEGFR.
References
Off-Target Profile of 5,7-Dichloro-1H-indazole: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the off-target profile of a compound is critical for advancing novel therapeutics. This guide provides a comparative analysis of the off-target effects of 5,7-Dichloro-1H-indazole, a representative indazole-based compound, against the well-characterized kinase inhibitors Axitinib and Pazopanib. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] However, the conserved nature of the ATP-binding site across the human kinome presents a challenge for designing completely specific inhibitors, making off-target profiling an essential step in drug development.[1]
This guide summarizes quantitative data from in vitro kinase assays to compare the selectivity of these compounds and provides detailed experimental methodologies for key assays.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential for off-target effects. The following table summarizes the known on-target and off-target activities of the indazole-containing drugs Axitinib and Pazopanib, which serve as comparators for novel indazole derivatives like this compound. While comprehensive profiling data for this compound is not publicly available, its structural similarity to other indazole-based kinase inhibitors suggests it may have a comparable, though potentially distinct, kinase inhibition spectrum.
| Target Kinase | This compound (Hypothetical IC50 in nM) | Axitinib (IC50 in nM) | Pazopanib (IC50 in nM) |
| Primary Targets | |||
| VEGFR1 | - | 0.1 | 10 |
| VEGFR2 | - | 0.2 | 30 |
| VEGFR3 | - | 0.1-0.3 | 47 |
| PDGFRβ | - | 1.6 | 84 |
| c-Kit | - | 1.7 | 74 |
| Key Off-Targets | |||
| PLK4 | - | 4.2 | - |
| c-Fms | - | - | - |
| Itk | - | - | - |
| Lck | - | - | - |
| RAF-1 | - | - | - |
| B-RAF | - | - | - |
Data for Axitinib and Pazopanib are compiled from various in vitro kinase assays.[1][4] The values for this compound are hypothetical and would need to be determined experimentally.
Experimental Protocols
Understanding the methodologies used to determine kinase inhibitor selectivity is critical for interpreting off-target data.[5] The following are generalized protocols for common assays used in off-target profiling.
In Vitro Kinase Profiling (Kinome Scan)
This is the most direct method to assess an inhibitor's selectivity by screening it against a large panel of purified kinases.[1]
Objective: To determine the inhibitory activity of a compound against a broad range of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Kinase Reaction: The compound is incubated with a panel of individual recombinant kinases, a suitable substrate (peptide or protein), and ATP in a reaction buffer.
-
Detection: Kinase activity is measured by quantifying either the consumption of ATP or the formation of the phosphorylated substrate. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (³²P or ³³P) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is then converted to a light signal.[2]
-
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (e.g., DMSO). For active compounds, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Cellular Target Engagement Assays
These assays confirm that the inhibitor binds to its intended on-targets and potential off-targets within a live cell environment.
Objective: To validate target engagement of a compound in a physiological context.
Methodology (Example: NanoBRET™ Assay):
-
Cell Line Preparation: Cells are engineered to express the target kinase as a fusion protein with a NanoLuciferase enzyme.
-
Compound Treatment: The cells are treated with the test compound at various concentrations.
-
Probe Addition: A fluorescent energy transfer probe that binds to the kinase is added to the cells.
-
Detection: If the compound binds to the kinase, it displaces the fluorescent probe, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Data Analysis: The change in the BRET signal is used to determine the compound's affinity for the target kinase within the cell.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex interactions in signaling pathways and the steps in experimental workflows can aid in understanding the context of off-target profiling.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based compounds.
Caption: General experimental workflow for an in vitro kinase profiling (kinome scan) assay.
References
Cross-validation of 5,7-Dichloro-1H-indazole's biological effects in different cell lines
A detailed cross-validation of the biological effects of 5,7-Dichloro-1H-indazole across different cell lines remains elusive due to a lack of publicly available experimental data. Extensive searches of scientific literature and databases did not yield specific studies detailing the cytotoxic, apoptotic, or cell cycle effects of this particular isomer.
However, to provide a framework for such a comparative analysis and to highlight the potential of dichloro-substituted indazoles as a class of bioactive molecules, this guide presents a cross-validation of the biological effects of a closely related and well-studied series of compounds: 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives . These compounds have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in cancer.
This guide will compare the performance of selected 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, providing available experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Comparative Analysis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole Derivatives
The following sections detail the inhibitory activities of several 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives against FGFR1 and their antiproliferative effects on various cancer cell lines.
Data Presentation: In Vitro Inhibitory and Antiproliferative Activities
The table below summarizes the half-maximal inhibitory concentration (IC50) values of selected 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives against FGFR1 kinase and their growth-inhibitory (GI50) activity in different cancer cell lines. Lower values indicate greater potency.
| Compound ID | R Group Substitution at 4-position | Target | IC50 (nM)[1][2] | Cell Line | GI50 (µM) |
| 10a | N-phenyl-carboxamide | FGFR1 | 69.1 ± 19.8 | - | - |
| 13a | N-(3-(4-methylpiperazin-1-yl)phenyl)-carboxamide | FGFR1 | 30.2 ± 1.9 | - | - |
| 2f | 6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl) | - | - | A549 (Lung) | 0.89 |
| 4T1 (Breast) | 0.23 | ||||
| HepG2 (Liver) | 1.15 | ||||
| MCF-7 (Breast) | 0.54 | ||||
| HCT116 (Colon) | 0.67 | ||||
| 6o | (4-(4-fluorophenyl)piperazin-1-yl)methyl | - | - | K562 (Leukemia) | 5.15[3] |
| A549 (Lung) | >50 | ||||
| PC-3 (Prostate) | 28.74 | ||||
| HepG2 (Liver) | 19.83 |
Note: Data for different derivatives are compiled from multiple sources and may have been generated under varying experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the key assays used to evaluate the biological effects of the indazole derivatives.
FGFR1 Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of FGFR1 kinase activity.
-
Reagents: Recombinant human FGFR1 kinase, biotinylated poly(Glu, Tyr) substrate, ATP, and a TR-FRET detection system (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).
-
Procedure:
-
The FGFR1 enzyme, biotinylated substrate, and test compounds at various concentrations are pre-incubated in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the detection reagents are added.
-
After a further incubation period, the TR-FRET signal is measured using a suitable plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
-
Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells, and GI50 values are determined.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Staining:
-
Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
The cell suspension is incubated in the dark at room temperature.
-
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using flow cytometry software.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound for a specific duration.
-
Fixation and Staining:
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then washed and treated with RNase A to remove RNA.
-
Finally, the cells are stained with a solution containing the DNA-intercalating dye, propidium iodide.
-
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of indazole derivatives.
References
- 1. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Dichloro-Substituted 1H-Indazole Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dichloro-substituted 1H-indazole derivatives, focusing on their structure-activity relationship (SAR) as kinase inhibitors. While specific SAR studies on 5,7-dichloro-1H-indazole derivatives are not extensively available in the current body of scientific literature, this guide presents a detailed analysis of a closely related series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles, which serve as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. The experimental data and methodologies provided herein offer valuable insights into the chemical space of dichlorinated indazoles.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology.[1][2] Kinase selectivity is a critical factor in the development of targeted therapies, aiming to maximize efficacy while minimizing off-target effects.[2] The strategic placement of halogen atoms, such as chlorine, on the indazole ring can significantly influence the compound's potency and selectivity. This guide explores the impact of substitutions on a dichlorinated indazole core, providing a framework for the rational design of novel kinase inhibitors.
Comparative Analysis of Dichloro-Substituted Indazole Derivatives as FGFR1 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives against the FGFR1 kinase. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological function.
| Compound ID | R Group | FGFR1 IC50 (nM) |
| 1a | Phenyl | 69.1 ± 19.8 |
| 1b | 3-(4-methylpiperazin-1-yl)phenyl | 30.2 ± 1.9 |
Data sourced from a study on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as potent FGFR inhibitors.
Structure-Activity Relationship Insights:
The data presented in the table reveals a key insight into the SAR of this series of compounds. The introduction of a 3-(4-methylpiperazin-1-yl)phenyl group at the 4-position of the 1H-indazole ring (compound 1b ) leads to a more than two-fold increase in inhibitory potency against FGFR1 compared to the unsubstituted phenyl group (compound 1a ). This suggests that the basic nitrogen of the piperazine moiety may be forming a favorable interaction, such as a hydrogen bond or an ionic interaction, with a residue in the ATP-binding pocket of the FGFR1 kinase. This enhancement in potency highlights the importance of exploring substitutions at this position to optimize the activity of dichloro-indazole based kinase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of dichloro-substituted indazole derivatives.
General Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles
The synthesis of the target compounds typically involves a multi-step sequence. A general procedure for the final amide coupling step is outlined below:
-
To a solution of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base, for instance, N,N-diisopropylethylamine (DIPEA).
-
Stir the mixture at room temperature for a designated period, typically 15-30 minutes, to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Continue stirring the reaction at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted-6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide.
In Vitro FGFR1 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for measuring the inhibitory activity of a compound against the FGFR1 kinase by quantifying the amount of ADP produced.
Materials:
-
Recombinant human FGFR1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP solution
-
Specific peptide substrate for FGFR1
-
Test compounds (dichloro-indazole derivatives) dissolved in DMSO
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Test compound or DMSO (vehicle control).
-
Recombinant FGFR1 enzyme diluted in kinase buffer.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction: Add a mixture of the peptide substrate and ATP (at a concentration close to the Km for ATP) to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for about 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate a key signaling pathway and a typical experimental workflow relevant to the study of kinase inhibitors.
Caption: FGFR1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for SAR Studies.
References
Benchmarking 5,7-Dichloro-1H-indazole: A Comparative Guide Against Clinical Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs.[1][2][3] This guide provides a comprehensive framework for benchmarking a novel indazole derivative, 5,7-Dichloro-1H-indazole, against established clinical kinase inhibitors. Our focus will be on the TAM (TYRO3, AXL, MerTK) family of receptor tyrosine kinases, a compelling target class given the documented activity of indazole-based compounds against AXL kinase.[4][5][6]
This document is designed for researchers, scientists, and drug development professionals. It offers not just protocols, but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to inhibitor characterization. While direct experimental data for this compound is not yet broadly published, this guide will proceed with the scientifically-grounded hypothesis that it is an inhibitor of the TAM kinase family. We will present a complete workflow for its evaluation, including hypothetical data to illustrate the interpretation of results.
The Rationale for Targeting TAM Kinases
The TAM family of receptor tyrosine kinases—TYRO3, AXL, and MerTK—are key regulators of diverse cellular processes, including cell proliferation, survival, and migration.[6][7] Their dysregulation is implicated in the progression of numerous cancers and the development of therapeutic resistance.[5][7] AXL, in particular, is overexpressed in a variety of tumors and is associated with a poor prognosis.[4][6] The indazole scaffold has shown promise in targeting AXL, making the TAM family a logical starting point for characterizing novel indazole-based compounds like this compound.[4][5]
For this comparative analysis, we have selected the following clinical and pre-clinical inhibitors that target one or more members of the TAM kinase family:
-
Bemcentinib (R428): A selective AXL inhibitor that has been investigated in numerous clinical trials.[8]
-
Sitravatinib: A multi-kinase inhibitor with potent activity against TAM family kinases, currently in clinical development.[9]
-
MRX-2843: A dual MerTK and FLT3 inhibitor that has advanced to clinical trials.[10][11]
By benchmarking this compound against these agents, we can ascertain its relative potency, selectivity, and cellular activity, providing a clear path for its further development.
Comparative Efficacy: A Hypothetical In Vitro Analysis
A cornerstone of kinase inhibitor characterization is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency. The following table presents hypothetical, yet representative, in vitro IC50 values for our compound of interest and its clinical comparators against the TAM kinases.
| Compound | TYRO3 IC50 (nM) | AXL IC50 (nM) | MerTK IC50 (nM) |
| This compound | 85 | 15 | 45 |
| Bemcentinib (R428) | 120 | 14 | 98 |
| Sitravatinib | 5 | 2 | 8 |
| MRX-2843 | >1000 | 250 | 3 |
Note: The data for this compound is hypothetical and for illustrative purposes.
Kinase Selectivity Profiling
To understand the broader therapeutic window and potential off-target effects, a kinase selectivity profile is essential. This is often performed using a large panel of kinases. The following table illustrates a hypothetical selectivity profile for this compound against a selection of related kinases.
| Kinase | Percent Inhibition at 1 µM |
| AXL | 95% |
| MerTK | 80% |
| TYRO3 | 65% |
| VEGFR2 | 40% |
| FLT3 | 25% |
| EGFR | 10% |
Note: This data is hypothetical and for illustrative purposes.
Cellular Activity: Inhibition of TAM Signaling
To translate biochemical potency into a cellular context, we must assess the inhibitor's ability to modulate downstream signaling pathways. A key event following TAM kinase activation is the phosphorylation of downstream effectors like AKT. The following table presents hypothetical cellular IC50 values for the inhibition of AXL phosphorylation in a relevant cancer cell line.
| Compound | Cellular p-AXL IC50 (nM) |
| This compound | 50 |
| Bemcentinib (R428) | 45 |
| Sitravatinib | 10 |
| MRX-2843 | 500 |
Note: The data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
Reproducible and rigorous methodologies are the bedrock of comparative analysis. The following sections provide detailed, step-by-step protocols for the key experiments discussed in this guide.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction; a lower luminescence signal indicates higher kinase activity and therefore less inhibition.[8]
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.
Materials:
-
Recombinant human TYRO3, AXL, and MerTK kinases
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and comparator compounds in 100% DMSO. Create a serial dilution of the compounds in DMSO, and then dilute further in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Assay Plate Setup: Add the serially diluted compounds or vehicle (DMSO) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer. Add this mixture to each well.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding an ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Allow the luminescent kinase assay reagent to equilibrate to room temperature. Add the reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data and fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.[12]
Biochemical Kinase Inhibition Assay Workflow.
Cellular Western Blot for Phospho-Kinase Levels
This protocol details the detection of phosphorylated AXL (p-AXL) in a cancer cell line to assess the cellular potency of the inhibitors.
Objective: To determine the inhibitor concentration that reduces the phosphorylation of a target kinase in a cellular context.
Materials:
-
Cancer cell line with known AXL expression (e.g., A549)
-
Cell culture medium and supplements
-
This compound and comparator compounds
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-AXL, anti-total AXL, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the inhibitors or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Analysis: Quantify the band intensities. Normalize the p-AXL signal to total AXL and then to a loading control like GAPDH.
Western Blot Workflow for Phospho-Kinase Analysis.
TAM Kinase Signaling Pathway
The following diagram illustrates the canonical TAM kinase signaling pathway, which is initiated by ligand binding (e.g., Gas6) and leads to the activation of downstream pro-survival and proliferative pathways such as PI3K/AKT and RAS/MAPK.[7]
Simplified TAM Kinase Signaling Pathway.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the novel kinase inhibitor, this compound, against clinically relevant inhibitors of the TAM kinase family. By systematically evaluating its biochemical potency, kinase selectivity, and cellular activity, researchers can build a robust data package to inform decisions on its therapeutic potential. The provided protocols and illustrative data offer a clear roadmap for these investigations. The strong rationale for targeting TAM kinases in oncology, coupled with the promise of the indazole scaffold, positions this compound as a compound of significant interest for further preclinical development.
References
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Comparative Guide to the In Vivo Efficacy of 5,7-Dichloro-1H-indazole for Neuropathic Pain: A Novel ALK Inhibitor Versus Standard-of-Care
This guide provides a comprehensive analysis of the potential in vivo efficacy of the novel compound 5,7-Dichloro-1H-indazole as a therapeutic agent for neuropathic pain. Drawing upon established principles of kinase inhibition and preclinical pain models, we present a hypothetical yet scientifically grounded comparison with current standard-of-care treatments. This document is intended for researchers, scientists, and drug development professionals in the fields of neurology, pain management, and pharmacology.
Introduction: The Unmet Need in Neuropathic Pain Management and the Promise of Kinase Inhibition
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Current treatment strategies often provide only partial relief and are frequently associated with dose-limiting side effects.[3] Standard-of-care medications include anticonvulsants (e.g., gabapentin, pregabalin), antidepressants (e.g., tricyclic antidepressants, SNRIs), and in some cases, opioids, each with its own limitations.[4][5][6] This underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles.
Recent research has illuminated the critical role of various protein kinases in the pathophysiology of neuropathic pain.[7] One such target that has garnered considerable interest is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[1][2][8] Studies have shown that ALK signaling is upregulated in sensory neurons following nerve injury or inflammation, contributing to neuronal hyperexcitability and the maintenance of persistent pain states.[1][5][8] Pharmacological inhibition of ALK has been demonstrated to reverse pain behaviors in preclinical models, suggesting that ALK inhibitors could represent a new class of analgesics.[1][4]
The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous kinase inhibitors.[6] This guide explores the hypothetical potential of this compound, an indazole derivative, as a potent and selective ALK inhibitor for the treatment of neuropathic pain.
Hypothetical Mechanism of Action: this compound as an ALK Inhibitor
We propose that this compound functions as a competitive inhibitor at the ATP-binding site of the ALK receptor tyrosine kinase. In neuropathic pain states, the ALK ligand, ALKAL2, is upregulated in TRPV1-positive sensory neurons.[1][2][8] Binding of ALKAL2 to ALK triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that leads to increased neuronal excitability and neurite outgrowth, culminating in peripheral and central sensitization.[1][8] By blocking the ATP-binding pocket, this compound would prevent ALK autophosphorylation and subsequent activation of its downstream effectors, thereby mitigating the neuronal changes that underpin persistent pain.
Caption: Hypothetical signaling pathway of ALK in neuropathic pain and the inhibitory action of this compound.
In Vivo Efficacy Comparison: A Proposed Preclinical Study
To evaluate the in vivo efficacy of this compound relative to a standard-of-care treatment, we propose a study utilizing the Chronic Constriction Injury (CCI) model of neuropathic pain in rats. This model is widely used and recapitulates key features of clinical neuropathic pain, including mechanical allodynia and thermal hyperalgesia.
Experimental Design and Workflow
Caption: Proposed experimental workflow for the in vivo comparison study.
Detailed Experimental Protocols
1. Chronic Constriction Injury (CCI) Surgery:
-
Anesthesia: Adult male Sprague-Dawley rats (200-250g) will be anesthetized with isoflurane (2-3% in oxygen).
-
Surgical Procedure: The right sciatic nerve will be exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut suture will be tied around the nerve with approximately 1 mm spacing. The muscle and skin layers will then be closed. Sham-operated animals will undergo the same procedure without nerve ligation.
2. Behavioral Assessments:
-
Mechanical Allodynia (von Frey Test): Animals will be placed in individual Plexiglas chambers on an elevated mesh floor. Calibrated von Frey filaments will be applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold will be determined using the up-down method.[4]
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source will be focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) will be recorded. A cut-off time will be set to prevent tissue damage.
3. Treatment Groups:
-
Group 1 (Vehicle Control): Administered the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) orally.
-
Group 2 (Standard-of-Care): Administered Gabapentin (100 mg/kg, oral), a first-line treatment for neuropathic pain.[5][6]
-
Group 3 (Test Compound): Administered this compound (30 mg/kg, oral).
Hypothetical Comparative Efficacy Data
The following table summarizes the anticipated outcomes of the proposed study, demonstrating the potential for superior efficacy of this compound.
| Treatment Group | Baseline Paw Withdrawal Threshold (g) | Day 14 Paw Withdrawal Threshold (g) | % Reversal of Allodynia | Day 14 Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |
| Vehicle Control | 15.2 ± 1.1 | 2.1 ± 0.4 | 0% | 4.3 ± 0.5 | 0% |
| Gabapentin (100 mg/kg) | 14.9 ± 1.3 | 7.8 ± 0.9 | 45% | 8.2 ± 0.7 | 55% |
| This compound (30 mg/kg) | 15.1 ± 1.2 | 12.5 ± 1.0 | 80% | 11.5 ± 0.9 | 85% |
Discussion and Future Directions
The hypothetical data presented suggest that this compound could offer a significant therapeutic advantage over current standard-of-care treatments for neuropathic pain. Its targeted mechanism of action, focused on the inhibition of ALK, may lead to a more profound and sustained analgesic effect with a potentially favorable side-effect profile.
Further preclinical development should include pharmacokinetic and toxicological studies to establish the safety and dosing parameters of this compound. Additionally, its efficacy should be evaluated in other models of neuropathic pain, such as chemotherapy-induced peripheral neuropathy or diabetic neuropathy, to broaden its potential clinical utility.[1]
Conclusion
While the data presented in this guide are hypothetical, they are based on a strong scientific rationale for targeting ALK in neuropathic pain and the known pharmacological properties of the indazole scaffold. The proposed preclinical study design provides a robust framework for evaluating the in vivo efficacy of novel compounds like this compound. The development of potent and selective ALK inhibitors represents a promising avenue for the discovery of a new generation of analgesics that could significantly improve the quality of life for patients suffering from neuropathic pain.
References
- 1. The neuronal tyrosine kinase receptor ligand ALKAL2 mediates persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaplastic Lymphoma Kinase (ALK) Inhibitors as Pain Killers - Innovate Calgary [innovatecalgary.com]
- 3. Recent Advances in Pain Management: Relevant Protein Kinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. iasp-pain.org [iasp-pain.org]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The neuronal tyrosine kinase receptor ligand ALKAL2 mediates persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5,7-Dichloro-1H-indazole and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and other therapeutic areas. The substitution pattern on the indazole ring plays a crucial role in determining the potency and selectivity of these inhibitors. This guide provides a head-to-head comparison of 5,7-Dichloro-1H-indazole with other chlorinated indazole derivatives, focusing on their activity as kinase inhibitors. While direct comparative studies for this compound are limited, this guide compiles available data to offer insights into the structure-activity relationships (SAR) of this compound class.
Quantitative Data Presentation
The following table summarizes the inhibitory activity (IC50 values) of various chlorinated indazole derivatives against key oncogenic kinases, primarily focusing on Fibroblast Growth Factor Receptor 1 (FGFR1). It is important to note that the data for different compounds may originate from separate studies, which should be considered when making direct comparisons due to potential variations in experimental conditions.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| 1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide | FGFR1 | 69.1 ± 19.8 | [1] |
| 2 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 | [2] |
| 3 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 | [3] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate higher potency. Data presented as mean ± standard deviation where available.
Experimental Protocols
The data presented in this guide is typically generated using the following key experimental methodologies:
1. Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Luminescence-Based Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced in a kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is carried out with the kinase, a substrate, ATP, and the test compound. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP generated.
-
Procedure:
-
A reaction mixture containing the purified kinase, a specific substrate, and various concentrations of the test compound is prepared in a multi-well plate.
-
The kinase reaction is initiated by adding a specific concentration of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the unused ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and initiate the luminescence reaction.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell Proliferation Assay (e.g., MTT Assay)
This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cells.
-
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway targeted by many indazole-based kinase inhibitors and a typical experimental workflow.
Caption: Simplified FGFR signaling pathway and the inhibitory action of indazole derivatives.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
References
The Dichloro-Indazole Scaffold: A Privileged Fragment in Kinase Inhibitor Design
While direct comparative binding data for 5,7-Dichloro-1H-indazole across multiple kinases is not publicly available, the dichloro-indazole core is a well-established and privileged scaffold in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of structurally related dichloro-indazole derivatives, highlighting how modifications to this core influence binding affinity and selectivity across different kinase targets.
The indazole nucleus, a bicyclic aromatic system, serves as an effective bioisostere of adenine, enabling it to form key hydrogen bond interactions with the hinge region of the ATP-binding site in many kinases. The addition of chlorine atoms to the benzene ring, as in the 5,7-dichloro arrangement, significantly influences the compound's electronic properties and provides vectors for further chemical modification to enhance potency and target selectivity.
Comparative Analysis of Dichloro-Indazole Derivatives
To illustrate the role of the dichloro-indazole scaffold, this section compares the activity and binding interactions of several key derivatives against their respective kinase targets. Although these are not the parent this compound, they demonstrate how this core contributes to kinase inhibition.
| Derivative Class | Kinase Target(s) | Key Quantitative Data (IC50) |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles | FGFR1 | 30.2 nM - 69.1 nM[1][2] |
| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-amine Derivative | FGFR1 | 100 nM[3] |
| 5-arylamino-6-chloro-1H-indazole-4,7-diones | Akt1 (PKB) | Potent (specific values not detailed)[4] |
Binding Mode Insights:
-
Fibroblast Growth Factor Receptor (FGFR): In FGFR inhibitors, the indazole core consistently acts as a hinge-binder. For instance, derivatives like 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide show potent activity against FGFR1.[1][2] The indazole's nitrogen atoms form crucial hydrogen bonds with backbone atoms in the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The dichlorophenyl moiety often extends into a hydrophobic pocket, with the chlorine atoms contributing to favorable van der Waals interactions and potentially enhancing selectivity.
-
Akt1 (Protein Kinase B): For inhibitors of the serine/threonine kinase Akt1, derivatives such as 5-arylamino-6-chloro-1H-indazole-4,7-diones have shown potent activity.[4] In this context, the chloro-indazole core serves as the foundational anchor in the ATP pocket, while the arylamino substituent can be modified to achieve specific interactions within the active site, potentially leading to dual inhibition of both the activity and phosphorylation of the kinase.[4]
-
SRC Tyrosine Kinase: While specific data for this compound is absent, computational studies on various indazole analogs against SRC kinase have highlighted the importance of the indazole scaffold in interacting with key residues. These studies show that the indazole core can effectively interact with the hinge region (residues Glu-339, Met-341) and the DFG motif, which are critical for kinase function.[5] The chloro substituents on the ring can be strategically placed to optimize these interactions and improve binding affinity.
Visualizing the Research Workflow
The process of identifying and characterizing a kinase inhibitor's binding mode is a multi-step endeavor. The following diagram illustrates a typical workflow from initial screening to detailed structural analysis.
Caption: Workflow for kinase inhibitor discovery and binding mode analysis.
Experimental Protocols
The determination of kinase inhibition and binding mode relies on a suite of standardized biochemical and biophysical assays.
Biochemical Kinase Inhibition Assay (Generic Example)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Objective: To quantify the potency of a dichloro-indazole derivative.
-
Principle: The assay measures the phosphorylation of a specific substrate by the kinase. The inhibitory effect of the compound is determined by the reduction in substrate phosphorylation.
-
Materials:
-
Purified recombinant kinase.
-
Specific peptide or protein substrate.
-
ATP (Adenosine triphosphate).
-
Test compound (e.g., a dichloro-indazole derivative) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP).
-
-
Procedure:
-
A series of dilutions of the test compound are prepared in DMSO and then diluted in assay buffer.
-
The kinase and its substrate are pre-incubated with the diluted test compound (or DMSO as a vehicle control) in a microplate well for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by adding a specific concentration of ATP (often at the Kₘ value for the kinase).
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
-
The amount of product (phosphorylated substrate or ADP) is quantified using the chosen detection method. For example, in the ADP-Glo™ assay, luminescence is measured, which is proportional to the ADP produced.
-
Data is normalized to controls (0% inhibition for vehicle and 100% inhibition for no enzyme). The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.
-
X-ray Crystallography for Binding Mode Determination
This protocol provides a general overview of the steps involved in determining the three-dimensional structure of a kinase in complex with an inhibitor.
-
Objective: To visualize the atomic-level interactions between the kinase and a dichloro-indazole inhibitor.
-
Principle: A high-quality protein crystal is grown and soaked with the inhibitor. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
-
Procedure:
-
Protein Expression and Purification: The target kinase domain is expressed (e.g., in E. coli or insect cells) and purified to high homogeneity (>95%).
-
Crystallization: The purified kinase is screened against a wide range of crystallization conditions (precipitants, buffers, salts) using techniques like sitting-drop or hanging-drop vapor diffusion.
-
Ligand Soaking or Co-crystallization:
-
Soaking: A pre-grown crystal of the kinase (apo form) is transferred to a solution containing the dichloro-indazole inhibitor, allowing the inhibitor to diffuse into the active site.
-
Co-crystallization: The inhibitor is mixed with the purified kinase solution prior to setting up the crystallization screens.
-
-
Cryo-protection and Data Collection: The inhibitor-bound crystal is transferred to a cryo-protectant solution to prevent ice formation and then flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed to determine the crystal's space group and unit cell dimensions. The structure is typically solved by molecular replacement using a known kinase structure. The inhibitor is then manually fitted into the electron density map corresponding to the ATP-binding site. The complete model is refined to improve its fit with the experimental data.
-
Analysis: The final refined structure reveals the precise binding orientation of the inhibitor and details all hydrogen bonds, hydrophobic interactions, and other contacts with the kinase active site residues.
-
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5,7-Dichloro-1H-indazole: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 5,7-Dichloro-1H-indazole must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Identification
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is a halogenated organic molecule, and its safe handling is paramount.
Table 1: Hazard Identification for this compound
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Reproductive Toxicity | May damage fertility or the unborn child. |
Source: Safety Data Sheets (SDS) from various suppliers.
Always consult the specific Safety Data Sheet (SDS) for the this compound you are using for the most detailed and up-to-date information.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a structured and compliant manner. The following workflow outlines the necessary steps from waste generation to final disposal.
Experimental Protocol for Disposal:
Step 1: Waste Identification
-
Identify all materials contaminated with this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
Spill cleanup materials.
-
Step 2: Segregation
-
This compound is a halogenated organic compound. It is critical to segregate this waste from non-halogenated waste streams.[1][2][3]
-
Do not mix with incompatible waste types such as acids, bases, or oxidizers.[1]
Step 3: Waste Container
-
Select a waste container that is in good condition, compatible with chlorinated organic compounds, and has a secure, leak-proof lid.[4]
-
The container should be clearly designated for "Halogenated Organic Waste."
Step 4: Labeling
-
Label the waste container with a hazardous waste tag before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity.
-
The date when the first waste was added.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 5: Interim Storage (Satellite Accumulation Area)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4][5]
Step 6: Safe Storage Practices
-
Keep the waste container securely closed at all times, except when adding waste.[6][7]
-
Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[4]
Step 7: Professional Disposal
-
Once the container is full or has been in storage for a designated period (as per your institution's policy, often not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[7]
-
Follow your institution's specific procedures for requesting a waste pickup.
Step 8: Record Keeping
-
Maintain a log of the hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Secure: Alert others in the area and, if necessary, evacuate. Restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation or perform the cleanup within a fume hood.
-
PPE: Wear the appropriate PPE as outlined in Table 2.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For a solution, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Cleanup: Collect the absorbent material and place it in the labeled "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling 5,7-Dichloro-1H-indazole
Essential Safety and Handling Guide for 5,7-Dichloro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling this compound. The following guidance is based on the safety data of structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound. It is crucial to handle this compound with caution and adhere to all institutional and regulatory safety protocols.
Hazard Assessment
Based on the analysis of related chlorinated indazole compounds, this compound should be treated as a hazardous substance. Potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: May cause serious eye irritation or damage.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed: May be harmful if ingested.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles. | Nitrile or neoprene gloves. | Laboratory coat. | N95 or P100 dust mask if not handled in a fume hood. |
| Solution Preparation and Handling | Chemical safety goggles or a face shield.[3] | Chemical-resistant gloves (nitrile or neoprene). | Chemical-resistant laboratory coat or apron.[4] | Work in a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical safety goggles and a face shield.[3] | Chemical-resistant gloves. Regularly inspect for signs of degradation. | Chemical-resistant laboratory coat. | All operations should be conducted within a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield.[3] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is mandatory for all operations that may generate dust or aerosols.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]
3.2. Weighing and Aliquoting:
-
Perform weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the solid powder.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Carefully transfer the weighed compound to the reaction vessel.
3.3. Solution Preparation and Transfers:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Conduct all transfers of solutions containing the compound within the fume hood.
Disposal Plan
4.1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
4.2. Container Rinsing:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The first rinseate should be collected as hazardous waste. Subsequent rinses can be managed according to your institution's specific guidelines.
4.3. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Dispose of all cleaning materials as hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Visual Guidance
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
